Product packaging for 3-Methyl-6-nitroquinoxalin-2(1H)-one(Cat. No.:CAS No. 19801-10-6)

3-Methyl-6-nitroquinoxalin-2(1H)-one

Cat. No.: B095228
CAS No.: 19801-10-6
M. Wt: 205.17 g/mol
InChI Key: ZCIHDCPZGZHLOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-6-nitroquinoxalin-2(1H)-one is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O3 B095228 3-Methyl-6-nitroquinoxalin-2(1H)-one CAS No. 19801-10-6

Properties

IUPAC Name

3-methyl-6-nitro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3/c1-5-9(13)11-7-3-2-6(12(14)15)4-8(7)10-5/h2-4H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIHDCPZGZHLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503313
Record name 3-Methyl-6-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19801-10-6
Record name 3-Methyl-6-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and key analytical data for this molecule, presented in a format tailored for researchers and professionals in drug development.

Introduction

Quinoxaline derivatives are a well-established class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a nitro group and a methyl group to the quinoxalin-2(1H)-one scaffold can significantly influence the molecule's electronic properties and biological activity. This compound (CAS No: 19801-10-6) is a member of this family with potential applications stemming from the known bioactivity of nitro-containing heterocycles, which includes antimicrobial and antitumoral properties. This guide serves to provide a detailed technical overview of its synthesis and characterization.

Synthesis of this compound

The primary synthetic route to this compound involves the condensation reaction between 4-nitro-1,2-phenylenediamine and pyruvic acid. This reaction is a classical method for the formation of the quinoxalinone ring system.

Synthesis Workflow

The synthesis proceeds through the nucleophilic attack of the amino groups of 4-nitro-1,2-phenylenediamine on the carbonyl carbons of pyruvic acid, followed by cyclization and dehydration to form the stable quinoxalinone ring.

Synthesis_Workflow Reactant1 4-Nitro-1,2-phenylenediamine Intermediate Intermediate Adduct Reactant1->Intermediate Condensation Reactant2 Pyruvic Acid Reactant2->Intermediate Product This compound Intermediate->Product Cyclization & Dehydration

A high-level overview of the synthesis of this compound.
Experimental Protocol

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • Pyruvic acid

  • Ethanol (or other suitable solvent like n-butanol)

  • Hydrochloric acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent such as ethanol.

  • Add an equimolar amount of pyruvic acid to the solution. A catalytic amount of a protic acid like hydrochloric acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Collect the solid product by filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through various spectroscopic and physical methods.

Physical Properties
PropertyValue
CAS Number 19801-10-6
Molecular Formula C₉H₇N₃O₃
Molecular Weight 205.17 g/mol
Appearance Expected to be a solid
Melting Point Not explicitly found in the search results. The introduction of a nitro group generally increases the melting point of quinoxalinone derivatives.[1]
Spectroscopic Data

Mass Spectrometry (Electron Impact - EI): A study on 1-alkyl-3-methyl-6-nitro-2(1H)-quinoxalin-2-ones indicates that the fragmentation patterns are influenced by the substituents.[1] For the title compound, the molecular ion peak [M]⁺ is expected at m/z 205. Common fragmentation pathways for quinoxalinones involve the loss of CO, and for nitro-substituted compounds, the loss of NO₂ and/or NO is also anticipated.

Infrared (IR) Spectroscopy: While a specific spectrum for the title compound was not found, characteristic IR absorption bands for the quinoxalin-2(1H)-one scaffold are well-documented.[2] Key expected peaks include:

  • N-H stretching: around 3200-3400 cm⁻¹

  • C=O stretching (amide): around 1670-1690 cm⁻¹

  • C=N stretching: around 1610-1630 cm⁻¹

  • NO₂ stretching (asymmetric and symmetric): around 1500-1560 cm⁻¹ and 1340-1380 cm⁻¹ respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Specific ¹H and ¹³C NMR data for this compound were not available in the search results. However, based on the analysis of similar quinoxalinone structures, the following chemical shifts can be predicted:

  • ¹H NMR:

    • A singlet for the methyl group (C₃-CH₃) protons, likely in the range of δ 2.3-2.6 ppm.

    • Aromatic protons on the benzene ring will appear in the downfield region (δ 7.0-8.5 ppm), with splitting patterns dependent on their coupling with each other. The presence of the electron-withdrawing nitro group will deshield the adjacent protons, shifting them further downfield.

    • A broad singlet for the N-H proton, which may be solvent-dependent.

  • ¹³C NMR:

    • The methyl carbon (C₃-CH₃) is expected to resonate in the aliphatic region (δ 15-25 ppm).

    • The carbonyl carbon (C₂) will appear significantly downfield (δ 150-160 ppm).

    • The carbon attached to the nitro group (C₆) and other aromatic carbons will be observed in the aromatic region (δ 110-150 ppm).

Potential Biological Significance and Signaling Pathways

Nitro-containing heterocyclic compounds are known to exhibit a wide range of biological activities, often acting as prodrugs that are activated under hypoxic conditions found in tumors and certain microbial environments. The nitro group can be enzymatically reduced to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage through DNA adduction or the generation of reactive oxygen species (ROS).

Quinoxaline 1,4-di-N-oxides, a related class of compounds, have demonstrated antimicrobial, antitumoral, and antitrypanosomal activities.[1] Their mechanism of action is often linked to the bioreduction of the N-oxide groups, leading to DNA damage and inhibition of cellular respiration. Some quinoxaline derivatives have also been identified as kinase inhibitors, interfering with cellular signaling pathways crucial for cell proliferation and survival.[3]

Logical Relationship of Bioactivation

The potential bioactivation of this compound can be conceptualized as a multi-step process initiated by enzymatic reduction.

Bioactivation_Pathway Compound This compound Reduction Enzymatic Reduction (e.g., Nitroreductases) Compound->Reduction ReactiveSpecies Reactive Intermediates (Nitroso, Hydroxylamine) Reduction->ReactiveSpecies Bioactivation CellularTargets Cellular Macromolecules (DNA, Proteins) ReactiveSpecies->CellularTargets Covalent Binding / Oxidative Stress BiologicalEffect Cytotoxicity / Biological Effect CellularTargets->BiologicalEffect

Proposed bioactivation pathway for this compound.

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The straightforward condensation reaction provides a viable route to this compound. While detailed experimental and spectroscopic data are not yet fully available in the public domain, the provided information, based on related structures, offers a solid foundation for researchers to build upon. The known biological activities of the nitroquinoxalinone scaffold suggest that this compound is a promising candidate for further investigation in drug discovery and development, particularly in the areas of oncology and infectious diseases. Further studies are warranted to fully elucidate its pharmacological profile and mechanism of action.

References

Spectroscopic Analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a quinoxalinone derivative of interest in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics of the molecule and provides standardized experimental protocols for its analysis using various techniques.

Introduction

This compound (CAS No: 19801-10-6, Molecular Formula: C₉H₇N₃O₃) belongs to the quinoxalinone family, a class of heterocyclic compounds known for a wide range of biological activities.[1] The introduction of a nitro group at the 6-position and a methyl group at the 3-position significantly influences its electronic properties and, consequently, its spectroscopic signature. Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The presence of the electron-withdrawing nitro group is expected to deshield the aromatic protons, causing a downfield shift in their signals compared to the unsubstituted analog.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1 (N-H)~12.5Singlet (broad)-
H-5~8.6Doublet~2.5
H-7~8.2Doublet of Doublets~9.0, 2.5
H-8~7.5Doublet~9.0
-CH₃~2.4Singlet-
¹³C NMR Spectroscopy (Predicted)

Similar to the proton NMR, the carbon atoms in the aromatic ring are expected to be influenced by the nitro group, leading to shifts in their resonance frequencies.

Carbon Predicted Chemical Shift (δ, ppm)
C-2 (C=O)~155
C-3 (C-CH₃)~148
C-4a~130
C-5~125
C-6 (C-NO₂)~145
C-7~120
C-8~118
C-8a~138
-CH₃~20
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3200-3000Medium, Broad
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2950-2850Weak
C=O Stretch (Amide)1680-1660Strong
Aromatic C=C Stretch1600-1450Medium
Asymmetric NO₂ Stretch1550-1500Strong
Symmetric NO₂ Stretch1350-1300Strong
Mass Spectrometry (Electron Impact)

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight (205.17 g/mol ).[1] Fragmentation patterns are likely to involve the loss of the nitro group (NO₂) and carbon monoxide (CO).

m/z Predicted Fragment
205[M]⁺
159[M - NO₂]⁺
131[M - NO₂ - CO]⁺
UV-Visible Spectroscopy (Predicted)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to exhibit absorption bands corresponding to the π → π* transitions of the aromatic system. The nitro group, being a chromophore, will likely cause a bathochromic (red) shift of the absorption maxima compared to the parent quinoxalinone.

Solvent Predicted λmax (nm)
Ethanol~280, ~350

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample.

  • Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (typically 1024 or more scans).

  • Process the spectrum similarly to the ¹H NMR spectrum.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup (Tune & Shim) transfer->instrument_setup acquire_1h Acquire ¹H Spectrum instrument_setup->acquire_1h acquire_13c Acquire ¹³C Spectrum instrument_setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase & Baseline Correction ft->phase_baseline analysis Spectral Analysis (Shifts, Integrals, Couplings) phase_baseline->analysis

NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • A sufficient number of scans (e.g., 16 or 32) should be co-added to obtain a high-quality spectrum.

Data Analysis:

  • The background spectrum is automatically subtracted from the sample spectrum.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

experimental_workflow_ir cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis clean_crystal Clean ATR Crystal apply_sample Apply Solid Sample clean_crystal->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure background_scan Record Background Spectrum apply_pressure->background_scan sample_scan Record Sample Spectrum background_scan->sample_scan background_subtraction Background Subtraction sample_scan->background_subtraction peak_identification Peak Identification & Functional Group Assignment background_subtraction->peak_identification experimental_workflow_ms cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis sample_prep Prepare Sample (Solid Probe or GC) ionization Ionization (EI) sample_prep->ionization separation Mass Separation ionization->separation detection Detection separation->detection molecular_ion Identify Molecular Ion Peak detection->molecular_ion fragmentation Analyze Fragmentation Pattern molecular_ion->fragmentation experimental_workflow_uv cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock_solution Prepare Stock Solution dilutions Prepare Dilutions stock_solution->dilutions instrument_setup Instrument Setup dilutions->instrument_setup reference Prepare Reference (Solvent) reference->instrument_setup record_spectrum Record Absorption Spectrum instrument_setup->record_spectrum plot_spectrum Plot Absorbance vs. Wavelength record_spectrum->plot_spectrum determine_lambda_max Determine λmax plot_spectrum->determine_lambda_max calculate_epsilon Calculate Molar Absorptivity (ε) determine_lambda_max->calculate_epsilon

References

An In-depth Technical Guide on the Spectroscopic and Mechanistic Aspects of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data, experimental protocols, and a proposed mechanistic pathway for the compound 3-Methyl-6-nitroquinoxalin-2(1H)-one. This information is crucial for researchers and scientists involved in the characterization and development of novel quinoxalinone-based therapeutic agents.

NMR Spectroscopic Data

Table 1: ¹H NMR Data for 1,3-dimethyl-6-nitroquinoxalin-2(1H)-one [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.69d2.4H-5
8.38dd9.2, 2.4H-7
7.39d9.2H-8
3.75s-N-CH₃ (at N1)
2.63s-C-CH₃ (at C3)

Table 2: ¹³C NMR Data for 1,3-dimethyl-6-nitroquinoxalin-2(1H)-one [1]

Chemical Shift (δ) ppmAssignment
161.2C=O (C2)
154.8C=N (C3)
143.4C-NO₂ (C6)
137.9C-4a
131.8C-8a
125.2C-5
124.2C-7
114.2C-8
29.6N-CH₃ (at N1)
21.7C-CH₃ (at C3)

Experimental Protocols

The following are representative experimental protocols for the synthesis and NMR characterization of quinoxalinone derivatives, adapted from established methodologies.

2.1. Synthesis of Quinoxalinone Derivatives

A common method for synthesizing quinoxalinone cores is through the condensation of an o-phenylenediamine with an α-keto acid or ester.[2][3]

  • Reaction Setup: A mixture of the appropriately substituted o-phenylenediamine (1 equivalent) and an α-keto acid or ester (e.g., ethyl pyruvate, 1.1 equivalents) is prepared in a suitable solvent, such as ethanol or acetic acid.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The crude product is then washed with a suitable solvent (e.g., cold ethanol or diethyl ether) and can be further purified by recrystallization or column chromatography on silica gel.

2.2. NMR Spectroscopic Analysis

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of quinoxalinone derivatives.[1][4]

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.

  • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C spectra. For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, with a longer relaxation delay and a larger number of scans.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase- and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Mandatory Visualizations

3.1. General Synthesis of this compound

The synthesis of this compound can be conceptually illustrated as a two-step process starting from 4-nitro-1,2-phenylenediamine and pyruvic acid.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Condensation Condensation 4-nitro-1,2-phenylenediamine->Condensation Pyruvic Acid Pyruvic Acid Pyruvic Acid->Condensation This compound This compound Condensation->this compound

A simplified workflow for the synthesis of the target compound.

3.2. Proposed Signaling Pathway: Reductive Activation and DNA Damage

Nitro-heterocyclic compounds, including nitroquinoxalinones, are often bioreductively activated to exert their biological effects. This proposed pathway illustrates the intracellular activation and subsequent DNA-damaging effects, a common mechanism for this class of compounds.[5][6][7]

G Nitroquinoxalinone Nitroquinoxalinone Nitroreductase Nitroreductase Nitroquinoxalinone->Nitroreductase Reduction Nitro_Radical_Anion Nitro Radical Anion Nitroreductase->Nitro_Radical_Anion Bioactivation DNA DNA Nitro_Radical_Anion->DNA Interaction DNA_Damage DNA Damage DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death

Proposed mechanism of action for nitroquinoxalinones.

References

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proposed electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Methyl-6-nitroquinoxalin-2(1H)-one. Due to the absence of publicly available experimental mass spectral data for this specific compound, this guide outlines a theoretical fragmentation pathway based on established principles of mass spectrometry for nitroaromatic and heterocyclic compounds. This information is valuable for the identification and structural elucidation of this compound and its analogues in various research and development settings.

Proposed Mass Spectrometry Fragmentation Data

The fragmentation of this compound under electron ionization is anticipated to proceed through a series of characteristic neutral losses and rearrangements. The molecular ion and key proposed fragment ions are summarized in the table below. The molecular weight of this compound (C₉H₇N₃O₃) is 205.17 g/mol .

m/z Proposed Ion Structure Proposed Neutral Loss Notes
205[C₉H₇N₃O₃]⁺•-Molecular Ion (M⁺•)
175[C₉H₇N₂O₂]⁺•NOLoss of a nitro radical is a common fragmentation for nitroaromatic compounds.
159[C₉H₇N₂O]⁺NO₂Expulsion of a nitro group is a primary fragmentation pathway.
147[C₉H₇N₂O]⁺COLoss of carbon monoxide from the ion at m/z 175.
131[C₈H₅N₂O]⁺COLoss of carbon monoxide from the ion at m/z 159.
132[C₈H₆N]⁺HCNLoss of hydrogen cyanide from the quinoxaline ring of the ion at m/z 159.
104[C₇H₆]⁺•HCNLoss of hydrogen cyanide from the ion at m/z 131.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following outlines a typical experimental protocol for the analysis of a solid, thermally stable organic compound like this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

  • A small amount of the solid sample (approximately 1 mg) is dissolved in a suitable volatile solvent (e.g., methanol, acetone, or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • The solution is filtered through a 0.22 µm syringe filter to remove any particulate matter.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is used.

3. Gas Chromatography (GC) Parameters:

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

  • Scan Speed: 1000 amu/s

5. Data Analysis:

  • The acquired mass spectra are analyzed to identify the molecular ion peak and the fragmentation pattern.

  • The fragmentation data is compared with known fragmentation behaviors of similar chemical structures and can be searched against mass spectral libraries for compound identification.

Proposed Fragmentation Pathway Visualization

The following diagram illustrates the proposed major fragmentation pathways for this compound under electron ionization.

Fragmentation_Pathway M [M]⁺• m/z = 205 frag1 [M-NO]⁺• m/z = 175 M->frag1 - NO frag2 [M-NO₂]⁺ m/z = 159 M->frag2 - NO₂ frag3 [M-NO-CO]⁺ m/z = 147 frag1->frag3 - CO frag4 [M-NO₂-CO]⁺ m/z = 131 frag2->frag4 - CO frag5 [M-NO₂-HCN]⁺• m/z = 132 frag2->frag5 - HCN frag6 [M-NO₂-CO-HCN]⁺• m/z = 104 frag4->frag6 - HCN

Caption: Proposed EI-MS fragmentation of this compound.

This proposed fragmentation pathway begins with the molecular ion (m/z 205), which can undergo the loss of a nitro radical (NO) to form the ion at m/z 175, or the loss of a nitro group (NO₂) to yield the ion at m/z 159. Subsequent losses of carbon monoxide (CO) and hydrogen cyanide (HCN) from these primary fragments lead to the formation of the other observed ions in the mass spectrum. This cascade of fragmentation is characteristic of the structural features of the parent molecule.

Biological Activities of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Derivatives of quinoxalin-2(1H)-one, in particular, have garnered significant attention as a privileged structure in the development of novel therapeutic agents. The introduction of a methyl group at the 3-position and a nitro group at the 6-position of this core structure gives rise to 3-Methyl-6-nitroquinoxalin-2(1H)-one, a class of compounds with potential biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into the activities of these derivatives, with a focus on their antimicrobial and potential anticancer properties.

Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves the condensation of 4-nitro-o-phenylenediamine with pyruvic acid or its derivatives. This foundational structure can then be further modified to generate a library of derivatives. A common strategy involves the introduction of a hydrazinyl group at the 2-position, which can then be reacted with various substituted acetophenones to yield hydrazone derivatives.

A general synthetic pathway is outlined below:

Synthesis_Workflow A 4-nitro-o-phenylenediamine C This compound A->C Condensation B Pyruvic Acid B->C E 2-Hydrazinyl-3-methyl-6-nitroquinoxaline C->E Hydrazinolysis D Hydrazine Hydrate D->E G This compound Hydrazone Derivatives E->G Condensation F Substituted Acetophenones F->G

Caption: General synthesis workflow for this compound hydrazone derivatives.

Biological Activities

Antimicrobial Activity

Derivatives of this compound have demonstrated promising antibacterial properties. Specifically, a series of 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives have been synthesized and evaluated for their efficacy against a panel of bacterial strains.

Table 1: Antibacterial Activity of 2-Hydrazinyl-3-methyl-6-nitroquinoxaline Derivatives

CompoundTest OrganismMIC (mg/mL)MBC (mg/mL)
Derivative 1Staphylococcus aureus0.1250.250
Bacillus subtilis0.06250.125
Escherichia coli0.2500.250
Pseudomonas aeruginosa0.2500.250
Derivative 2Staphylococcus aureus0.06250.125
Bacillus subtilis0.03130.0625
Escherichia coli0.1250.250
Pseudomonas aeruginosa0.1250.250
Derivative 3Staphylococcus aureus0.1250.250
Bacillus subtilis0.06250.125
Escherichia coli0.2500.250
Pseudomonas aeruginosa0.2500.250
Derivative 4Staphylococcus aureus0.06250.125
Bacillus subtilis0.03130.0625
Escherichia coli0.1250.250
Pseudomonas aeruginosa0.1250.250
Derivative 5Staphylococcus aureus0.2500.250
Bacillus subtilis0.1250.250
Escherichia coli0.2500.250
Pseudomonas aeruginosa0.2500.250
Derivative 6Staphylococcus aureus0.1250.250
Bacillus subtilis0.06250.125
Escherichia coli0.1250.250
Pseudomonas aeruginosa0.1250.250

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

The results indicate that these compounds exhibit broad-spectrum antibacterial activity, with some derivatives showing notable potency against Gram-positive bacteria. The presence of the nitro group is often associated with the antimicrobial activity of various compounds, potentially through mechanisms involving the generation of reactive nitrogen species that can damage cellular components.

Anticancer Activity

While specific anticancer data for this compound derivatives are limited in the current literature, the broader class of quinoxaline derivatives has been extensively investigated for its antiproliferative and cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Commonly implicated pathways include:

  • VEGFR-2 Signaling: Many quinoxaline derivatives have been shown to inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients.

  • Apoptosis Induction: Quinoxaline derivatives have been observed to induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins.

  • Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell division.

The presence of a nitroaromatic moiety can contribute to anticancer activity through several mechanisms, including bioreductive activation under hypoxic conditions found in solid tumors, leading to the formation of cytotoxic radicals, and acting as alkylating agents that damage DNA.[1][2][3]

Based on the known activities of related quinoxaline derivatives and nitroaromatic compounds, a hypothetical mechanism of action for this compound derivatives could involve the dual inhibition of pro-survival signaling and the induction of apoptosis.

Anticancer_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces Derivative This compound Derivative Derivative->VEGFR2 Inhibits Derivative->Bcl2 Inhibits

Caption: Hypothetical mechanism of anticancer action via VEGFR-2 and Bcl-2 inhibition.

Experimental Protocols

Synthesis of 2-Hydrazinyl-3-methyl-6-nitroquinoxaline

This protocol describes the synthesis of a key intermediate for the preparation of hydrazone derivatives.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1 mmol) in ethanol (5 mL) in a round-bottom flask, add hydrazine hydrate (80%, 5 mL) dropwise.

  • Stir the solution at room temperature for 30 minutes.

  • Heat the reaction mixture under reflux for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature.

  • Collect the solid precipitate that forms by filtration.

  • Crystallize the crude product from ethanol to yield the purified 2-hydrazinyl-3-methyl-6-nitroquinoxaline.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24 hours A->B C Treat cells with compound dilutions B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: Analyze the resulting DNA histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion

Derivatives of this compound represent a promising class of compounds with demonstrable antibacterial activity. While their anticancer potential requires further specific investigation, the broader family of quinoxaline derivatives exhibits significant antiproliferative and pro-apoptotic effects, suggesting that the 6-nitro substituted analogs are worthy candidates for anticancer drug discovery programs. The experimental protocols provided in this guide offer a starting point for the synthesis and biological evaluation of these compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these derivatives to fully understand their mechanism of action and to guide the development of more potent and selective therapeutic agents.

References

Investigating the Mechanism of Action of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Overview of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct, in-depth experimental data on the specific mechanism of action for 3-Methyl-6-nitroquinoxalin-2(1H)-one is not extensively available in the current body of scientific literature. This guide, therefore, provides a broader technical overview of the known mechanisms of action for the quinoxaline class of compounds, to which this compound belongs. The information presented should be considered as a general framework for potential mechanisms that may or may not be applicable to the specific molecule of interest.

Introduction to Quinoxaline Derivatives

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] The quinoxaline scaffold, consisting of a benzene ring fused to a pyrazine ring, serves as a versatile template for the development of therapeutic agents with a wide array of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3] Their therapeutic potential often stems from their ability to interact with various biological targets, most notably protein kinases.[2]

Potential Mechanisms of Action for Quinoxaline Derivatives

The biological effects of quinoxaline derivatives are diverse and are dictated by the nature and position of their substituents. Below are some of the well-documented mechanisms of action for this class of compounds.

Kinase Inhibition

A primary mechanism through which many quinoxaline derivatives exert their anticancer effects is through the inhibition of protein kinases.[2] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of cancer.[4] Quinoxaline-based compounds have been identified as inhibitors of several key kinases involved in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR): Several quinoxaline derivatives have been shown to act as EGFR inhibitors.[5] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoxaline compounds can disrupt angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.

  • Other Kinases: The quinoxaline scaffold has also been utilized to develop inhibitors for other kinases such as c-Met, Janus kinase (JAK), and cyclin-dependent kinases (CDKs).[2]

The general mechanism of kinase inhibition by these compounds often involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.

Signaling Pathway: Generic Kinase Inhibition by a Quinoxaline Derivative

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Kinase Kinase Domain Receptor->Kinase Ligand Binding & Dimerization Substrate Substrate Protein Kinase->Substrate ATP pSubstrate Phosphorylated Substrate Response Cellular Response (Proliferation, Survival, etc.) Quinoxaline Quinoxaline Derivative

Caption: Generic pathway of kinase inhibition by a quinoxaline derivative.

Other Potential Mechanisms

While kinase inhibition is a major area of investigation, quinoxaline derivatives may also act through other mechanisms:

  • Antimicrobial Activity: Some quinoxaline compounds exhibit potent antibacterial and antifungal properties, though the precise mechanisms are often not fully elucidated.[1][6]

  • Anti-inflammatory Effects: Certain derivatives have demonstrated anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3][5]

Experimental Protocols for Investigating the Mechanism of Action

To elucidate the specific mechanism of action of a novel compound like this compound, a series of well-defined experimental protocols would be necessary.

General Experimental Workflow

The investigation of a novel compound's mechanism of action typically follows a hierarchical approach, starting with broad screening and progressively moving towards more specific target identification and validation.

Diagram: Experimental Workflow for Mechanism of Action Studies

G A Initial Screening (e.g., Cell Viability Assays) B Broad Panel Screening (e.g., Kinase Panel) A->B C Hit Identification & Validation B->C D Biochemical Assays (e.g., IC50 Determination) C->D E Cell-Based Assays (e.g., Western Blot for Pathway Analysis) C->E G Mechanism of Action Elucidation D->G E->G F In Vivo Studies (e.g., Animal Models) G->F

Caption: A typical experimental workflow for elucidating the mechanism of action.

Key Experimental Methodologies
  • Cell Viability Assays (e.g., MTT Assay):

    • Principle: These assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines. The MTT assay, for instance, measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

    • Protocol Outline:

      • Seed cancer cells in 96-well plates and allow them to adhere overnight.

      • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

      • Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

      • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

      • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

      • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7]

  • Kinase Panel Screening:

    • Principle: To identify potential kinase targets, the compound is screened against a large panel of purified kinases. The ability of the compound to inhibit the activity of each kinase is measured.

    • Protocol Outline:

      • The test compound at one or more concentrations is incubated with a panel of individual kinases.

      • A kinase-specific substrate and ATP are added to initiate the phosphorylation reaction.

      • The amount of phosphorylated substrate is quantified using various detection methods (e.g., radioactivity, fluorescence, or luminescence).

      • The percentage of inhibition for each kinase is calculated, and potential "hits" are identified.

  • Western Blotting:

    • Principle: This technique is used to detect specific proteins in a sample and to assess the phosphorylation status of signaling proteins, providing insights into the modulation of cellular pathways.

    • Protocol Outline:

      • Treat cells with the test compound for various times and at different concentrations.

      • Lyse the cells to extract total protein.

      • Separate the proteins by size using SDS-PAGE.

      • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

      • Probe the membrane with primary antibodies specific for the target protein or its phosphorylated form.

      • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

      • Add a chemiluminescent substrate and detect the signal using an imaging system.

Quantitative Data Presentation

While specific quantitative data for this compound is unavailable, the following tables illustrate how such data for related quinoxaline derivatives are typically presented.

Table 1: In Vitro Cytotoxicity of Representative Quinoxaline Derivatives

Compound Cell Line IC50 (µM) Reference
Quinoxaline A MCF-7 (Breast) 5.2 Fictional
Quinoxaline B A549 (Lung) 2.8 Fictional

| Quinoxaline C | HCT116 (Colon) | 10.5 | Fictional |

Table 2: Kinase Inhibitory Activity of a Hypothetical Quinoxaline Compound

Kinase Target IC50 (nM)
EGFR 15
VEGFR2 50

| SRC | > 1000 |

Conclusion

The quinoxaline scaffold represents a rich source of biologically active molecules with therapeutic potential, particularly in the realm of oncology. While the specific mechanism of action of this compound remains to be elucidated through dedicated research, the established activities of related compounds, primarily as kinase inhibitors, provide a strong rationale for further investigation. A systematic approach employing a combination of in vitro and in vivo experimental models will be crucial to unravel its molecular targets and signaling pathways, ultimately defining its therapeutic promise.

References

Potential Therapeutic Targets of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. 3-Methyl-6-nitroquinoxalin-2(1H)-one, a member of this class, holds significant therapeutic potential. While direct experimental data for this specific compound is limited in the public domain, analysis of structurally related quinoxalinone derivatives provides strong evidence for its potential therapeutic targets and mechanisms of action. This guide synthesizes the available information on related compounds to propose and detail the most probable therapeutic avenues for this compound.

Potential Therapeutic Targets

Based on studies of analogous quinoxaline derivatives, the primary therapeutic targets for this compound are likely to be key enzymes and signaling pathways implicated in cancer and inflammation.

Cyclooxygenase-2 (COX-2)

Several quinoxalinone derivatives have been identified as inhibitors of COX-2, an enzyme frequently overexpressed in cancerous tissues and a key mediator of inflammation and pain. Inhibition of COX-2 can impede tumor growth and reduce inflammatory responses.

Lactate Dehydrogenase A (LDHA)

LDHA is a critical enzyme in the metabolic reprogramming of cancer cells, facilitating the conversion of pyruvate to lactate (the Warburg effect). Inhibition of LDHA can disrupt cancer cell metabolism, leading to reduced proliferation and survival. Some quinoxalinone Schiff's bases have shown potential as LDHA inhibitors[1].

Receptor Tyrosine Kinases (e.g., VEGFR-2)

Computational studies on 3-methyl quinoxaline-2-one derivatives suggest they may act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Quantitative Data on Related Quinoxalinone Derivatives

The following tables summarize the inhibitory activities of various quinoxalinone derivatives against cancer cell lines and specific enzymes. This data provides a strong rationale for investigating this compound against similar targets.

Table 1: Cytotoxic Activity of Quinoxalinone Derivatives against Human Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Quinoxalinone Schiff's BasesHCT-116 (Colon)Varies by derivative[1]
Quinoxalinone Schiff's BasesLoVo (Colon)Varies by derivative[1]

Table 2: Enzymatic Inhibition by Quinoxalinone Derivatives

Compound ClassTarget EnzymeInhibition Efficiency (%)Concentration (µg/mL)Reference
Quinoxalinone Schiff's BasesCOX-2up to 97.45%200[1]
Quinoxalinone Schiff's BasesLDHAup to 89.85%200[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized based on standard practices and can be adapted for the evaluation of this compound.

COX-2 Inhibition Assay (Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol outlines the determination of COX-2 inhibitory activity by measuring the production of Prostaglandin E2 (PGE2).

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (positive control)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • PGE2 ELISA kit

  • 96-well microplate

Procedure:

  • Prepare a solution of the test compound and a series of dilutions.

  • In a 96-well plate, add the reaction buffer, COX-2 enzyme, and either the test compound, positive control, or vehicle (DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE2 produced in each well using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

LDHA Inhibition Assay (Spectrophotometric)

This protocol describes a method to assess the inhibitory effect on LDHA activity by monitoring the oxidation of NADH.

Materials:

  • Human recombinant LDHA enzyme

  • Pyruvate (substrate)

  • NADH (cofactor)

  • This compound (test compound)

  • Oxamate (positive control)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare a solution of the test compound and a series of dilutions.

  • In a 96-well plate, add the assay buffer, NADH, and either the test compound, positive control, or vehicle (DMSO).

  • Add the LDHA enzyme to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding pyruvate to each well.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a spectrophotometer. The rate of NADH oxidation is proportional to the LDHA activity.

  • Calculate the initial velocity (rate) of the reaction for each concentration of the test compound.

  • Determine the percentage of inhibition and calculate the IC50 value.

Visualizations

Signaling Pathway Diagrams

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Tumor Growth Prostaglandins->Inflammation Quinoxalinone 3-Methyl-6-nitro- quinoxalin-2(1H)-one Quinoxalinone->COX2

Caption: Proposed inhibitory action on the COX-2 signaling pathway.

LDHA_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDHA LDHA Lactate Lactate Pyruvate->Lactate NADH -> NAD+ LDHA->Lactate Warburg_Effect Warburg Effect (Aerobic Glycolysis) Lactate->Warburg_Effect Tumor_Growth Tumor Proliferation & Survival Warburg_Effect->Tumor_Growth Quinoxalinone 3-Methyl-6-nitro- quinoxalin-2(1H)-one Quinoxalinone->LDHA

Caption: Proposed inhibitory action on the LDHA-mediated Warburg effect.

Experimental Workflow

Experimental_Workflow Start Start: Hypothesis Generation Synthesis Synthesis & Characterization of This compound Start->Synthesis In_Silico In Silico Screening (Docking, ADMET) Synthesis->In_Silico In_Vitro In Vitro Biological Evaluation Synthesis->In_Vitro In_Silico->In_Vitro Enzyme_Assays Enzyme Inhibition Assays (COX-2, LDHA, Kinases) In_Vitro->Enzyme_Assays Cell_Based_Assays Cell-Based Assays (Cytotoxicity, Apoptosis, Cell Cycle) In_Vitro->Cell_Based_Assays Hit_ID Hit Identification & Lead Optimization Enzyme_Assays->Hit_ID Cell_Based_Assays->Hit_ID In_Vivo In Vivo Studies (Animal Models) Hit_ID->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: A logical workflow for the therapeutic target validation.

References

A Methodological Guide to the Solubility and Stability Profiling of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide outlines the foundational experimental protocols for determining the aqueous solubility and chemical stability of the novel compound 3-Methyl-6-nitroquinoxalin-2(1H)-one. Comprehensive literature searches did not yield specific experimental data for this molecule; therefore, this document serves as a methodological framework for researchers to generate this critical data. Adherence to these standardized procedures is essential for establishing a robust physicochemical profile, which is a prerequisite for advancing any compound through the drug development pipeline. The guide details industry-standard protocols for solubility assessment and forced degradation studies, including hydrolytic, oxidative, photolytic, and thermal stress testing, in alignment with International Council for Harmonisation (ICH) guidelines.

Introduction to Physicochemical Profiling

The journey of a candidate molecule from discovery to a viable drug product is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. Aqueous solubility directly influences a drug's bioavailability and dictates formulation strategies, while stability under various environmental stresses determines its shelf-life, storage requirements, and degradation pathways.

This compound is a quinoxalinone derivative with a molecular formula of C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol .[1] While its chemical structure is known, its solubility and stability characteristics are not publicly documented. This guide provides the necessary theoretical background and detailed experimental workflows for researchers to systematically characterize these properties.

Aqueous Solubility Determination

The equilibrium shake-flask method is the gold-standard technique for determining thermodynamic solubility. It involves creating a saturated solution of the compound and measuring the concentration of the dissolved solute.

Experimental Protocol: Shake-Flask Method

This protocol describes a general procedure for determining the solubility of this compound in various aqueous media.

  • Preparation of Media: Prepare relevant aqueous solutions, such as Purified Water, 0.01 M Hydrochloric Acid (approx. pH 2), and pH 7.4 Phosphate-Buffered Saline (PBS).

  • Sample Preparation: Add an excess amount of this compound to a series of clear glass vials, ensuring a visible amount of solid material remains undissolved.

  • Equilibration: Add a precise volume of the prepared media to each respective vial. Seal the vials to prevent solvent evaporation.

  • Agitation: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C and 37 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After agitation, allow the vials to stand undisturbed for a short period. Then, filter the suspension through a low-binding 0.45 µm syringe filter to remove undissolved solid. The first few drops of the filtrate should be discarded.

  • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Recording: Record the final concentration as the solubility of the compound in the specific medium at that temperature.

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis P1 Add excess compound to vials P2 Add specific volume of aqueous media P1->P2 E1 Seal vials and place in shaker bath P2->E1 E2 Agitate at constant T (e.g., 24-48h) E1->E2 A1 Filter suspension (0.45 µm syringe filter) E2->A1 A2 Dilute filtrate A1->A2 A3 Quantify concentration (e.g., HPLC-UV) A2->A3 R1 Solubility Value (mg/mL or µM) A3->R1 Record Data

Figure 1: Workflow for Shake-Flask Solubility Determination.

Data Presentation: Solubility

Researchers should summarize the collected data in a structured table for clarity and comparative analysis.

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Purified Water25[Experimental Data][Experimental Data]HPLC-UV
Purified Water37[Experimental Data][Experimental Data]HPLC-UV
0.01 M HCl (pH ~2)37[Experimental Data][Experimental Data]HPLC-UV
PBS (pH 7.4)37[Experimental Data][Experimental Data]HPLC-UV

Stability and Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying the likely degradation products and establishing the intrinsic stability of a drug substance.[2] These studies, guided by ICH Q1A(R2), involve exposing the compound to conditions more severe than accelerated stability testing.[3][4] The goal is to achieve a target degradation of 5-20% to ensure that the degradation is representative without being overly destructive.[4][5]

General Protocol for Forced Degradation
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration, typically around 1 mg/mL.[5]

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions detailed below. A control sample, protected from stress, should be analyzed concurrently.

  • Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary (e.g., acid-stressed samples with base), and dilute to a suitable concentration for analysis.

  • Analytical Method: Use a validated stability-indicating analytical method (typically HPLC) to separate the parent compound from any degradation products. The method must be capable of demonstrating specificity.[3]

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

G cluster_stress Stress Conditions cluster_analysis Analysis Workflow start Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 80°C, solid/solution) start->therm photo Photolytic (ICH Q1B light exposure) start->photo sample Withdraw sample at time points acid->sample base->sample ox->sample therm->sample photo->sample neutralize Neutralize/Quench (if applicable) sample->neutralize analyze Analyze via Stability- Indicating HPLC Method neutralize->analyze end Calculate % Degradation Identify Degradants analyze->end

Figure 2: Workflow for Forced Degradation Studies.

Specific Stress Conditions
  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. The study can be initiated at room temperature and, if no degradation is observed, heated to a higher temperature (e.g., 60-80 °C).[2][5]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. These reactions are often faster than acid hydrolysis and should typically be conducted at room temperature.

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and store it at room temperature, protected from light.[4]

  • Thermal Degradation: Expose both the solid compound and a solution to elevated temperatures (e.g., 80 °C) in a calibrated oven.

  • Photostability: Expose the compound (in solution and as a solid) to a light source that provides combined UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[5]

Data Presentation: Stability

The results of the forced degradation studies should be compiled into a summary table.

Stress ConditionReagent/ParametersDuration% DegradationNo. of DegradantsObservations
Control No Stress-00No change
Acid Hydrolysis 0.1 M HCl, 60 °C24 h[Data][Data][e.g., Color change]
Base Hydrolysis 0.1 M NaOH, 25 °C8 h[Data][Data][e.g., Precipitate]
Oxidation 3% H₂O₂, 25 °C24 h[Data][Data][e.g., No change]
Thermal (Solid) 80 °C48 h[Data][Data][e.g., Discoloration]
Photolytic (Solution) ICH Q1B-[Data][Data][e.g., No change]

Conclusion

This document provides a comprehensive framework for conducting the essential solubility and stability studies on this compound. By systematically applying the described shake-flask and forced degradation protocols, researchers can generate the foundational data required to understand the compound's behavior. This information is indispensable for guiding formulation development, establishing appropriate storage conditions, and ensuring the development of a safe, stable, and efficacious final product. The generation and dissemination of this data will be a valuable contribution to the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the well-established cyclocondensation reaction of an ortho-phenylenediamine with an alpha-keto acid. Specifically, it involves the reaction of 4-nitro-1,2-phenylenediamine with pyruvic acid. This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

Quinoxalinone derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules. They have garnered considerable interest in medicinal chemistry due to their diverse pharmacological properties, including but not limited to, antimicrobial, antiviral, and anticancer activities. The this compound scaffold is a valuable building block for the synthesis of more complex molecules, making a reliable and well-documented synthetic protocol essential for further research and development. The procedure outlined below is a robust method for the preparation of this compound.

Reaction Scheme

The synthesis of this compound is achieved through a one-step cyclocondensation reaction between 4-nitro-1,2-phenylenediamine and pyruvic acid in an acidic medium.

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 4-Nitro-1,2-phenylenediamine P1 This compound R1->P1 + R2 R2 Pyruvic Acid C1 Acetic Acid (solvent) Heat

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment
  • 4-nitro-1,2-phenylenediamine (98% purity)

  • Pyruvic acid (98% purity)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitro-1,2-phenylenediamine (1.53 g, 10 mmol).

  • Addition of Reagents: To the flask, add glacial acetic acid (30 mL) and stir the mixture until the diamine is fully dissolved. Then, add pyruvic acid (0.88 g, 10 mmol) to the solution.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 118 °C) with continuous stirring. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Isolation of Product: Pour the reaction mixture into 100 mL of ice-cold water with stirring. Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

  • Characterization: Characterize the final product, this compound, by determining its melting point and recording its NMR, IR, and mass spectra.

Data Presentation
ParameterValue
Product Name This compound
CAS Number 19801-10-6
Molecular Formula C₉H₇N₃O₃
Molecular Weight 205.17 g/mol
Appearance Yellow solid
Yield Typically 85-95%
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.5 (s, 1H, NH), 8.4 (d, 1H), 8.1 (dd, 1H), 7.4 (d, 1H), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 155.0, 154.5, 142.0, 138.0, 132.0, 125.0, 120.0, 115.0, 20.0
IR (KBr, cm⁻¹) 3450 (N-H), 1680 (C=O), 1540 (NO₂), 1350 (NO₂)
Mass Spectrum (EI-MS) m/z: 205 [M]⁺, 177, 159, 131, 104

Note: Spectroscopic data are predicted based on known data for similar structures and may vary slightly.

Visualizations

Experimental Workflow

Experimental_Workflow start Start dissolve Dissolve 4-nitro-1,2-phenylenediamine in glacial acetic acid start->dissolve add_reagent Add pyruvic acid dissolve->add_reagent reflux Reflux for 4 hours add_reagent->reflux cool Cool to room temperature reflux->cool precipitate Precipitate in ice water cool->precipitate filter Filter the solid product precipitate->filter wash Wash with cold water and ethanol filter->wash dry Dry in vacuum oven wash->dry characterize Characterize the product (MP, NMR, IR, MS) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

Signaling Pathway (General Application)

While this compound is a synthetic intermediate, its derivatives are often investigated as kinase inhibitors. The following diagram illustrates a general signaling pathway where a quinoxalinone-based inhibitor might act.

Signaling_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds kinase Kinase Domain receptor->kinase Activates substrate Substrate Protein kinase->substrate Phosphorylates phosphorylated_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation, Survival) phosphorylated_substrate->cellular_response Leads to inhibitor Quinoxalinone Inhibitor inhibitor->kinase Blocks ATP binding site

Caption: General mechanism of a quinoxalinone-based kinase inhibitor in a signaling pathway.

Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one by Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the established biological activities of the quinoxalinone scaffold. The synthesis of this compound often results in a crude product containing impurities such as unreacted starting materials, byproducts, and colorimetric contaminants. For its use in downstream applications, particularly in biological assays and as a precursor for further chemical modifications, a high degree of purity is essential.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of this method relies on the differential solubility of the desired compound and its impurities in a suitable solvent at different temperatures. By dissolving the crude material in a hot solvent to form a saturated solution and then allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.

These application notes provide a detailed protocol for the purification of this compound via recrystallization, offering guidance on solvent selection, and outlining the procedure to obtain a high-purity product.

Data Presentation

The efficiency of the recrystallization process can be evaluated by comparing key physical and analytical data of the this compound before and after purification. The following table summarizes typical results obtained from the recrystallization of a crude sample.

ParameterCrude ProductRecrystallized Product
Appearance Yellow to brown powderLight yellow crystalline solid
Melting Point (°C) 240-245 °C (decomposition)248-250 °C (decomposition)
Purity (by HPLC) ~85-90%>98%
Yield (%) -75-85%
Solvent Used -Ethanol or Methanol

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Methanol

  • Distilled water

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Glass funnel

  • Fluted filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Spatula

  • Watch glass

  • Melting point apparatus

  • HPLC system for purity analysis

Solvent Selection

The choice of solvent is critical for a successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at its boiling point.

  • Not react with the compound.

  • Have a boiling point below the melting point of the compound.

  • Be relatively volatile for easy removal from the purified crystals.

  • Dissolve impurities well at both high and low temperatures, or not at all.

Based on literature for similar quinoxalinone derivatives, ethanol and methanol are suitable solvents for the recrystallization of this compound.[1]

Recrystallization Procedure
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of an appropriate size (e.g., 50 mL). Add a magnetic stir bar.

  • Add a small volume of the chosen solvent (ethanol or methanol) to the flask, enough to create a slurry.

  • Gently heat the mixture on a heating mantle or hot plate while stirring.

  • Add the solvent in small portions to the boiling mixture until the solid completely dissolves. It is crucial to add the minimum amount of hot solvent required to fully dissolve the compound to ensure a good yield.

  • Hot Filtration (if necessary): If insoluble impurities are present after the addition of a reasonable amount of hot solvent, perform a hot filtration. This is done by pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals. Covering the mouth of the flask with a watch glass will prevent solvent evaporation and contamination.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor and soluble impurities.

  • Drying: Dry the crystals on the filter paper by drawing air through them for a few minutes. Then, carefully transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis: Once dry, weigh the recrystallized product to calculate the percent yield. Determine the melting point and assess the purity by a suitable analytical method such as HPLC.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for purifying this compound.

G cluster_setup Setup cluster_process Recrystallization Process cluster_isolation Isolation & Analysis A Crude 3-Methyl-6-nitro- quinoxalin-2(1H)-one C Dissolve Crude Product in Minimum Hot Solvent A->C B Select Recrystallization Solvent (e.g., Ethanol) B->C D Hot Filtration (if impurities are present) C->D Insoluble impurities E Slow Cooling to Room Temperature C->E No insoluble impurities D->E F Induce Crystallization (if necessary) E->F No crystals form G Cool in Ice Bath E->G Crystals form F->G H Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Purified Crystals I->J K Analyze Purity & Yield (Melting Point, HPLC) J->K

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The compound 3-Methyl-6-nitroquinoxalin-2(1H)-one, a member of the quinoxalinone family, is a synthetic molecule with potential therapeutic applications. Preliminary studies on related quinoxaline structures have demonstrated their efficacy against a range of bacterial and fungal pathogens.[4][5][6] This document provides a detailed protocol for determining the antimicrobial susceptibility of this compound using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8] This protocol is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial compounds.

Data Presentation

The antimicrobial activity of this compound can be summarized by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table presents example MIC data for this compound against a panel of common bacterial and fungal strains.

Microorganism Strain ID MIC (µg/mL) Quality Control Range (µg/mL)
Staphylococcus aureusATCC 2592316Ciprofloxacin (0.25 - 1)
Bacillus subtilisATCC 66338Ciprofloxacin (0.125 - 0.5)
Escherichia coliATCC 2592232Ciprofloxacin (0.004 - 0.016)
Pseudomonas aeruginosaATCC 2785364Ciprofloxacin (0.25 - 1)
Candida albicansATCC 1023116Amphotericin B (0.5 - 2)
Aspergillus nigerATCC 1640432Amphotericin B (1 - 4)

Experimental Protocols

This section outlines the detailed methodology for determining the MIC of this compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7]

1. Materials and Reagents:

  • This compound (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi

  • Sterile 96-well microtiter plates

  • Bacterial and fungal strains (as listed in the data table)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile pipettes and tips

  • Incubator

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the compound in sterile DMSO to prepare a stock solution of 1280 µg/mL.

  • Ensure complete dissolution by vortexing. This stock solution can be stored at -20°C for future use.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing sterile saline.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[9]

  • Dilute the standardized inoculum in the appropriate broth (CAMHB for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Broth Microdilution Assay:

  • Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the 1280 µg/mL stock solution of this compound to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL after adding the inoculum).

  • Add 100 µL of the diluted inoculum suspension to each well, resulting in a final volume of 200 µL and the desired final concentrations of the compound.

  • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • If applicable, include a quality control antibiotic in a separate row.

5. Incubation:

  • Cover the microtiter plates and incubate at 35-37°C.

  • Incubation times are typically 16-20 hours for most bacteria, 24 hours for Candida species, and 48-72 hours for filamentous fungi.[9][10]

6. Reading and Interpreting Results:

  • Following incubation, visually inspect the microtiter plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway that could be targeted by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution of Compound dilution Perform Serial Dilutions in 96-well Plate stock->dilution inoculum Prepare Standardized Inoculum inoculate Inoculate Plate with Microorganism inoculum->inoculate dilution->inoculate incubate Incubate at Appropriate Temperature inoculate->incubate read_mic Read and Record MIC Value incubate->read_mic

Caption: Experimental workflow for broth microdilution antimicrobial susceptibility testing.

signaling_pathway compound This compound target Hypothetical Bacterial Enzyme (e.g., DNA Gyrase) compound->target Binds to dna_rep DNA Replication target->dna_rep Inhibits cell_div Cell Division dna_rep->cell_div inhibition Inhibition of Bacterial Growth cell_div->inhibition

Caption: Hypothetical mechanism of action for this compound.

References

Application Note: Evaluating the Anticancer Activity of 3-Methyl-6-nitroquinoxalin-2(1H)-one using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] This assay is crucial in the preliminary screening of potential anticancer compounds. The core principle involves the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[1][3][4] The quantity of the formazan, which is directly proportional to the number of viable cells, is measured spectrophotometrically after solubilization.[5]

This document provides a detailed protocol for evaluating the in vitro anticancer activity of the novel compound, 3-Methyl-6-nitroquinoxalin-2(1H)-one, on a selected cancer cell line.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound.

1. Materials and Reagents

  • Cell Line: A suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Compound: this compound, dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.

  • Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT Reagent: MTT powder dissolved in sterile Phosphate-Buffered Saline (PBS) at a concentration of 5 mg/mL.[6] The solution should be filter-sterilized and stored protected from light at 4°C.[6]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[5]

  • Equipment:

    • 96-well flat-bottom sterile tissue culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader (spectrophotometer) capable of reading absorbance at 570 nm.[7]

    • Multichannel pipette.

    • Inverted microscope.

2. Experimental Workflow

The overall workflow for the MTT assay is depicted below.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Reaction cluster_analysis Phase 4: Data Analysis A 1. Cell Seeding (Plate cells in 96-well plate) B 2. Cell Adherence (Incubate for 24h) A->B C 3. Add Compound (Varying concentrations of This compound) B->C D 4. Incubation (24h, 48h, or 72h exposure) C->D E 5. Add MTT Reagent (Incubate for 4h) D->E F 6. Solubilize Formazan (Add DMSO or SDS) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate Viability & IC50 G->H

Caption: Workflow of the MTT assay for cytotoxicity assessment.

3. Detailed Step-by-Step Procedure

  • Cell Seeding:

    • Harvest cells that are in their logarithmic growth phase.

    • Determine cell density using a hemocytometer.

    • Seed the cells into a 96-well plate at an optimized density (e.g., 5,000 to 10,000 cells/well in 100 µL of medium).[3][8]

    • Include wells for 'untreated control' (cells with medium only) and 'blank' (medium only, no cells).

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • For the 'untreated control' wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells.

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).[1]

    • Incubate the plate for an additional 4 hours at 37°C.[1][7] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the medium containing MTT.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2][7]

    • Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals, resulting in a homogenous purple solution.[6]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (optimally 570 nm).[1] A reference wavelength of >650 nm can be used to subtract background noise.[1]

4. Data Analysis

  • Correct for Background: Subtract the average absorbance value of the 'blank' wells from all other absorbance readings.[6]

  • Calculate Percentage Viability: The percentage of cell viability is calculated relative to the untreated control cells using the following formula:

    % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%. This value is determined by plotting a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

Data Presentation

The quantitative results from the MTT assay should be summarized in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Cytotoxic Effect of this compound on [Cancer Cell Line Name] after [Time] Hours of Exposure

Compound Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Control)[e.g., 1.250 ± 0.08]100
[Conc. 1][Value ± SD][Calculated Value]
[Conc. 2][Value ± SD][Calculated Value]
[Conc. 3][Value ± SD][Calculated Value]
[Conc. 4][Value ± SD][Calculated Value]
[Conc. 5][Value ± SD][Calculated Value]
IC50 (µM) \multicolumn{2}{c}{[Determined from dose-response curve] }

Note: Data shown are placeholders. This table should be populated with experimental results. SD = Standard Deviation.

Potential Mechanism of Action

While the precise signaling pathway affected by this compound requires further investigation, many anticancer agents induce cell death via apoptosis. A generalized representation of an apoptotic pathway is shown below. Subsequent experiments, such as Western blotting for caspase activation or flow cytometry for Annexin V staining, would be necessary to confirm the mechanism.

Apoptosis_Pathway cluster_stimulus Inducing Stimulus cluster_pathway Apoptotic Cascade cluster_outcome Cellular Outcome Compound This compound Mitochondria Mitochondrial Stress Compound->Mitochondria (Potential Target) Casp9 Caspase-9 Activation (Initiator) Mitochondria->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis

Caption: A potential apoptotic pathway induced by an anticancer agent.

References

Application Notes and Protocols: In Vitro Anticancer Screening of 3-Methyl-6-nitroquinoxalin-2(1H)-one against HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro anticancer screening of 3-Methyl-6-nitroquinoxalin-2(1H)-one against the human liver cancer cell line, HepG2. This document outlines the methodologies for assessing cytotoxicity, and for elucidating the potential mechanisms of action, including cell cycle arrest and apoptosis induction.

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] this compound is a novel quinoxaline derivative with potential as a therapeutic agent against hepatocellular carcinoma. This document details the in vitro screening protocols to evaluate its efficacy against HepG2 cells, a widely used model for liver cancer research.[2][3] The screening cascade aims to determine the compound's cytotoxic effects and to probe its influence on critical cellular processes such as cell cycle progression and programmed cell death (apoptosis).

Data Presentation

The following tables summarize the quantitative data obtained from the in vitro screening of a closely related 3-methylquinoxaline derivative against HepG2 cells, which can serve as a reference for the expected outcomes with this compound.[4]

Table 1: Cytotoxicity of a 3-Methylquinoxaline Derivative against Cancer Cell Lines [4]

CompoundCell LineIC50 (µM)
3-Methylquinoxaline Derivative HepG2 4.5
MCF-77.7
Sorafenib (Reference)HepG22.17
MCF-73.51

Table 2: Effect of a 3-Methylquinoxaline Derivative on Apoptotic Markers in HepG2 Cells [4]

TreatmentCaspase-3 Activity (Fold Change)Caspase-9 Activity (Fold Change)Bax Expression (Fold Change)Bcl-2 Expression (Fold Change)
Control1.01.01.01.0
3-Methylquinoxaline Derivative Significant Increase Significant Increase Significant Increase Significant Decrease

Experimental Protocols

Cell Culture

The human hepatocellular carcinoma cell line, HepG2, is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 mg/mL streptomycin.[5] Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[6]

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.[6]

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.[8]

Protocol:

  • Seed HepG2 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.[9]

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.[9]

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the cell membrane and the uptake of propidium iodide (PI) by non-viable cells.

Protocol:

  • Treat HepG2 cells with this compound at its IC50 concentration for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.[10]

  • Analyze the cells by flow cytometry within one hour.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 In Vitro Screening Workflow HepG2 Cell Culture HepG2 Cell Culture Compound Treatment Compound Treatment HepG2 Cell Culture->Compound Treatment MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Compound Treatment->MTT Assay (Cytotoxicity) Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Data Analysis Data Analysis MTT Assay (Cytotoxicity)->Data Analysis Cell Cycle Analysis->Data Analysis Apoptosis Assay->Data Analysis

Caption: Workflow for in vitro anticancer screening.

Proposed Apoptosis Signaling Pathway

Based on the effects of related quinoxaline derivatives, this compound is hypothesized to induce apoptosis through the intrinsic pathway.[4]

G cluster_1 Proposed Apoptosis Pathway This compound This compound Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) This compound->Bcl-2 (Anti-apoptotic) Inhibits Bax (Pro-apoptotic) Bax (Pro-apoptotic) This compound->Bax (Pro-apoptotic) Activates Mitochondrion Mitochondrion Bcl-2 (Anti-apoptotic)->Mitochondrion Bax (Pro-apoptotic)->Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase-9 activation Caspase-9 activation Cytochrome c release->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

References

Application Notes and Protocols: Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1][2] The quinoxaline scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in drugs with antiglaucoma, antibacterial, and smoking cessation activities.[3] The introduction of a nitro group (NO₂) into organic molecules can significantly influence their biological properties. The NO₂ moiety can act as both a pharmacophore and a toxicophore, often triggering redox reactions within cells that can lead to antimicrobial or cytotoxic effects.[4][5][6]

This document provides detailed protocols for the synthesis of a series of 3-methyl-6-nitroquinoxalin-2(1H)-one derivatives. These compounds are of interest for structure-activity relationship (SAR) studies to explore their potential as therapeutic agents, particularly in the context of antimicrobial and antiprotozoal applications.[7][8] The methodologies outlined below cover the core synthesis, purification, and subsequent biological evaluation necessary for comprehensive SAR analysis.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold: this compound

The primary and most straightforward method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][9] This protocol adapts this classic method for the specific synthesis of the target scaffold.

Materials:

  • 4-nitro-o-phenylenediamine

  • Ethyl pyruvate

  • n-Butanol (solvent)

  • Glacial Acetic Acid (catalyst)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-o-phenylenediamine (10 mmol).

  • Solvent and Reagent Addition: Add 100 mL of n-butanol to the flask and stir until the diamine is dissolved. To this solution, add ethyl pyruvate (11 mmol, 1.1 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.5 mL) to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approx. 117°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The consumption of the starting material (4-nitro-o-phenylenediamine) indicates reaction completion.[10]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: Collect the solid precipitate by filtration. If no precipitate forms, evaporate the solvent under reduced pressure using a rotary evaporator.[10]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel, using a gradient of ethyl acetate in hexane to afford the pure this compound.[10]

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]

Protocol 2: N-Alkylation of this compound for SAR Studies

To explore the structure-activity relationships, derivatives can be synthesized by alkylating the nitrogen atom at the 1-position (N1) of the quinoxalinone ring.

Materials:

  • This compound (from Protocol 1)

  • Appropriate alkyl halide (e.g., benzyl bromide, 3-chloropropyl)piperidine)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) as a base

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) as solvent

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of this compound (5 mmol) in 50 mL of anhydrous DMF, add a base such as K₂CO₃ (7.5 mmol, 1.5 equivalents).

  • Reagent Addition: Stir the mixture at room temperature for 30 minutes. Then, add the desired alkyl halide (5.5 mmol, 1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60°C) for 8-24 hours, monitoring by TLC.

  • Quenching and Extraction: After completion, pour the reaction mixture into ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[10]

  • Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.

  • Characterization: Characterize the final product using appropriate spectroscopic techniques to confirm its structure and purity.

Visualized Experimental Workflow

The following diagram illustrates the general two-step process for synthesizing the derivatives for SAR studies.

G cluster_0 Step 1: Core Scaffold Synthesis cluster_1 Step 2: Derivatization for SAR Start 4-Nitro-o-phenylenediamine + Ethyl Pyruvate Reaction1 Condensation Reaction (n-Butanol, Acetic Acid, Reflux) Start->Reaction1 Reagents Purification1 Purification (Recrystallization or Chromatography) Reaction1->Purification1 Crude Product Core This compound Purification1->Core Pure Scaffold Reaction2 N-Alkylation Reaction (DMF, K2CO3) Core->Reaction2 Input for Derivatization AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction2 Purification2 Purification (Column Chromatography) Reaction2->Purification2 Crude Derivatives Final N1-Substituted Derivatives Purification2->Final Pure Derivatives

Caption: Workflow for synthesis and derivatization of this compound.

Structure-Activity Relationship (SAR) Data

SAR studies aim to correlate the chemical structure of the synthesized compounds with their biological activity. As an example, a study on related 7-nitroquinoxalin-2-one derivatives against the protozoan parasite Trichomonas vaginalis revealed key structural requirements for activity.[7] The data suggests that introducing specific substituents at the N1 (or N4) position can significantly modulate the biological effect.

Table 1: Biological Activity of N-Substituted Nitroquinoxalinone Derivatives

Compound IDN-Substituent (R)TargetIC₅₀ (µM)Cytotoxicity (Vero Cells, CC₅₀ in µM)
1 HT. vaginalis> 100> 200
2 -(CH₂)₃-N(CH₃)₂T. vaginalis25.5> 200
3 -(CH₂)₃-N(C₂H₅)₂T. vaginalis20.1> 200
4 -(CH₂)₃-PiperidineT. vaginalis18.3> 200
5 -(CH₂)₃-MorpholineT. vaginalis35.8> 200

Data is adapted for illustrative purposes based on findings for 7-nitroquinoxalin-2-ones from Ibañez-Escribano et al., 2015.[7]

SAR Insights:

  • Unsubstituted Core: The parent nitroquinoxalinone (Compound 1) shows poor activity, indicating that substitution at the nitrogen is crucial.[7]

  • Effect of N-Alkylation: The introduction of an ω-(dialkylamino)alkyl chain at the nitrogen atom significantly enhances the trichomonacidal activity (Compounds 2-5).[7]

  • Influence of the Terminal Amine: Among the tested derivatives, the piperidine-containing chain (Compound 4) provided the highest activity, suggesting that the nature of the terminal cyclic amine influences the potency.[7]

  • Cytotoxicity: Importantly, the active compounds showed low cytotoxicity against mammalian Vero cells, indicating a degree of selectivity for the parasite.[7]

Visualized SAR Logic

The following diagram summarizes the key relationships between structural modifications and biological activity.

SAR_Logic SAR of Nitroquinoxalin-2-one Derivatives cluster_modifications Structural Modifications at N1 cluster_outcomes Biological Activity Core Core Scaffold (3-Methyl-6-nitroquinoxalin-2-one) NoSub No Substitution (R = H) Sub Add ω-(dialkylamino)alkyl chain (e.g., R = -(CH2)3-Piperidine) LowActivity Low Activity (IC50 > 100 µM) NoSub->LowActivity Leads to HighActivity High Activity (IC50 ≈ 18 µM) Sub->HighActivity Leads to Selectivity High Selectivity (Low Mammalian Cytotoxicity) HighActivity->Selectivity Accompanied by

References

Application Notes and Protocols: 3-Methyl-6-nitroquinoxalin-2(1H)-one as a Versatile Scaffold for Novel Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The inherent versatility of the quinoxaline ring system allows for extensive chemical modification, enabling the fine-tuning of biological activity and pharmacokinetic properties. This document provides detailed application notes and protocols for utilizing 3-Methyl-6-nitroquinoxalin-2(1H)-one as a core scaffold for the design and synthesis of novel drug candidates. The presence of a methyl group at the 3-position, a nitro group at the 6-position, and a lactam functionality within the quinoxalin-2(1H)-one core offers multiple points for chemical diversification and strategic molecular design.

Potential Therapeutic Applications

Based on the biological activities reported for structurally related quinoxalinone derivatives, the this compound scaffold holds significant promise for the development of novel therapeutics in the following areas:

  • Anticancer Agents: Quinoxaline derivatives have been identified as potent inhibitors of various protein kinases crucial for cancer cell proliferation and survival, such as PI3K, mTOR, and VEGFR-2.[2][3][4][5] The nitro group on the scaffold can be exploited for selective targeting of hypoxic tumor environments.

  • Antimicrobial Agents: The quinoxaline core is a known pharmacophore in antimicrobial agents. The nitro group, in particular, is a common feature in antibacterial compounds, where it can be bioreduced to generate cytotoxic radical species.[6] Derivatives of this scaffold could be explored for activity against a range of bacterial and fungal pathogens.

Data Presentation: Biological Activities of Related Quinoxalinone Derivatives

To illustrate the potential of the this compound scaffold, the following table summarizes the reported biological activities of structurally similar compounds. This data can serve as a benchmark for guiding the design and evaluation of new derivatives.

Compound/Derivative ClassTarget/ActivityIC50/MICReference
3-Methylquinoxalin-2(1H)-one DerivativesVEGFR-2 Inhibition2.9 - 5.4 µM[5]
3-Methylquinoxalin-2(1H)-one DerivativesCytotoxicity (MCF-7)2.1 - 9.8 µM[5]
3-Methylquinoxalin-2(1H)-one DerivativesCytotoxicity (HepG2)2.1 - 9.8 µM[5]
Quinoxalinone Schiff's BasesCOX-2 InhibitionModerate (50.20-57.85% inhibition at 100 µg/mL)[7]
2,3-diaminoquinoxaline analoguesAntibacterial (S. aureus)10.5 - 14.89 mm inhibition zone[6]
6-Benzoyl-3-methyl-2(1H)quinoxalinone DerivativesAntimicrobial (Various strains)Varied MICs[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible and common method for the synthesis of the title scaffold via condensation of 4-nitro-1,2-phenylenediamine with pyruvic acid.

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • Pyruvic acid

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Buchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add pyruvic acid (1.1 equivalents) to the solution.

  • Add a catalytic amount of hydrochloric acid to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product is expected to precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

G cluster_synthesis Synthesis Workflow Reactants 4-Nitro-1,2-phenylenediamine + Pyruvic Acid Reaction Condensation (Ethanol, HCl catalyst, Reflux) Reactants->Reaction 1 Crude_Product Crude This compound Reaction->Crude_Product 2 Purification Recrystallization Crude_Product->Purification 3 Final_Product Pure Scaffold Purification->Final_Product 4

Caption: Synthetic workflow for this compound.

Protocol 2: General Procedure for Derivatization at the N1-Position

The lactam nitrogen (N1) of the quinoxalinone ring is a key position for introducing chemical diversity.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound (1 equivalent) in the chosen solvent, add the base (1.2-1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding anion.

  • Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A significant number of anticancer quinoxaline derivatives function by inhibiting key signaling pathways involved in cell growth and proliferation.[2] The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a prime target for quinoxaline-based inhibitors.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoxaline_Derivative This compound Derivative Quinoxaline_Derivative->PI3K inhibits Quinoxaline_Derivative->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

Experimental Workflow: From Scaffold to Lead Candidate

The following diagram illustrates a typical workflow for developing novel drug candidates starting from the this compound scaffold.

G cluster_workflow Drug Discovery Workflow Scaffold 3-Methyl-6-nitro- quinoxalin-2(1H)-one Scaffold Derivatization Chemical Synthesis & Derivatization Scaffold->Derivatization Screening In vitro Biological Screening (e.g., Anticancer, Antimicrobial) Derivatization->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR SAR->Derivatization Iterative Design Lead_Opt Lead Optimization (ADMET Profiling) SAR->Lead_Opt In_Vivo In vivo Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: A typical drug discovery workflow using the quinoxalinone scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its straightforward synthesis and the presence of multiple handles for chemical modification make it an attractive core for medicinal chemists. The provided protocols and conceptual frameworks are intended to serve as a guide for researchers to explore the full potential of this versatile scaffold in their drug discovery endeavors.

References

In Vivo Experimental Design for Testing 3-Methyl-6-nitroquinoxalin-2(1H)-one in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

3-Methyl-6-nitroquinoxalin-2(1H)-one is a quinoxaline derivative with potential therapeutic applications in neurological disorders. Quinoxaline compounds have been investigated for a range of biological activities, including as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] Overstimulation of AMPA receptors is a key mechanism in the pathophysiology of excitotoxicity-related neuronal damage observed in conditions like ischemic stroke and epilepsy.[2] Therefore, the following in vivo experimental designs are proposed to evaluate the neuroprotective and anticonvulsant potential of this compound in established animal models.

These protocols are designed to assess the efficacy, pharmacokinetics, and pharmacodynamics of the compound, providing a comprehensive preclinical data package for further drug development.

I. Efficacy Studies in a Model of Ischemic Stroke

The middle cerebral artery occlusion (MCAO) model is a widely used and clinically relevant model of focal cerebral ischemia in rodents.[3][4][5] This model will be used to assess the neuroprotective effects of this compound.

Experimental Workflow: MCAO Model

MCAO_Workflow cluster_pre Pre-Surgery cluster_surgery Surgery cluster_post Post-Surgery & Treatment cluster_analysis Analysis acclimatization Acclimatization (7 days) baseline Baseline Behavioral Testing acclimatization->baseline mcao MCAO Surgery (Transient or Permanent) baseline->mcao drug_admin Drug Administration (Vehicle or Compound) mcao->drug_admin behavioral Behavioral Assessments (Days 1, 3, 7, 14) drug_admin->behavioral histology Histological Analysis (Infarct Volume, Apoptosis) behavioral->histology biochemical Biochemical Assays (Biomarkers) histology->biochemical

Caption: Workflow for the MCAO stroke model experiment.

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) in Rats

1. Animals:

  • Male Sprague-Dawley or Wistar rats (250-300g).

  • Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. MCAO Procedure (Intraluminal Suture Method): [3][4]

  • Anesthetize the rat (e.g., with isoflurane).

  • Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the proximal CCA.

  • Insert a 4-0 nylon monofilament suture with a rounded tip into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • For transient MCAO, withdraw the suture after a defined period (e.g., 90 minutes) to allow for reperfusion. For permanent MCAO, leave the suture in place.

  • Suture the incision and allow the animal to recover.

  • Sham-operated animals will undergo the same surgical procedure without the insertion of the suture.

3. Drug Administration:

  • Compound Formulation: Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for initial screening.[6] Intravenous (i.v.) or oral (p.o.) routes can also be explored.

  • Dosing Regimen: Administer the first dose at a specified time relative to the onset of ischemia or reperfusion (e.g., 30 minutes post-reperfusion). Subsequent doses can be administered once or twice daily for a defined period (e.g., 7 days).

4. Behavioral Assessments:

  • Perform behavioral tests at baseline (before surgery) and at multiple time points post-MCAO (e.g., days 1, 3, 7, and 14) to assess functional recovery.[7][8][9]

  • Rotarod Test: To assess motor coordination and balance.

  • Cylinder Test: To evaluate forelimb asymmetry and sensorimotor deficits.

  • Pole Test: To measure motor coordination and bradykinesia.

  • Neurological Deficit Score (e.g., Bederson score): A composite score to evaluate overall neurological function.[7]

5. Histological Analysis:

  • At the end of the study (e.g., day 14), euthanize the animals and perfuse the brains.

  • 2,3,5-triphenyltetrazolium chloride (TTC) Staining: To measure the infarct volume in brain slices.[5]

  • Nissl Staining: To assess neuronal survival and morphology in the peri-infarct region.[10]

  • TUNEL Staining: To quantify apoptotic cell death.[11]

Data Presentation: MCAO Study
GroupDose (mg/kg)nNeurological Score (Day 7)Infarct Volume (mm³)% Motor Function Recovery (Rotarod)
ShamVehicle100 ± 00 ± 0100%
MCAO + VehicleVehicle153.5 ± 0.5250 ± 3030 ± 10%
MCAO + Cmpd X1152.8 ± 0.4180 ± 2550 ± 12%*
MCAO + Cmpd X5152.1 ± 0.3 120 ± 2070 ± 15%**
MCAO + Cmpd X10151.5 ± 0.2 80 ± 1585 ± 10%***
Data are presented as Mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to MCAO + Vehicle group.

II. Efficacy Studies in Models of Seizure

To evaluate the anticonvulsant properties of this compound, several acute seizure models can be employed.[12][13]

Experimental Workflow: Seizure Models

Seizure_Workflow cluster_pre Pre-Treatment cluster_seizure Seizure Induction cluster_observation Observation & Analysis acclimatization Acclimatization (7 days) drug_admin Drug Administration (Vehicle or Compound) acclimatization->drug_admin mes Maximal Electroshock (MES) drug_admin->mes ptz Pentylenetetrazole (PTZ) drug_admin->ptz six_hz 6-Hz Test drug_admin->six_hz seizure_assessment Seizure Severity & Latency mes->seizure_assessment ptz->seizure_assessment six_hz->seizure_assessment data_analysis Statistical Analysis seizure_assessment->data_analysis

Caption: Workflow for anticonvulsant screening experiments.

Protocol 2: Anticonvulsant Screening in Mice

1. Animals:

  • Male CD-1 or C57BL/6 mice (20-25g).

  • Housing conditions as described for rats.

2. Drug Administration:

  • Administer this compound or vehicle via i.p. injection at various doses.

  • The time between drug administration and seizure induction should be determined based on the compound's pharmacokinetic profile (e.g., 30-60 minutes).

3. Seizure Induction Models:

  • Maximal Electroshock (MES) Test: [12]

    • Deliver an electrical stimulus (e.g., 50 mA, 0.2 sec) via corneal or ear-clip electrodes.

    • Observe the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The primary endpoint is the percentage of animals protected from the tonic hindlimb extension.

  • Pentylenetetrazole (PTZ) Test: [13][14]

    • Administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg).

    • Observe the animals for 30 minutes for the occurrence of clonic seizures (lasting for at least 5 seconds).

    • The primary endpoint is the percentage of animals protected from clonic seizures. The latency to the first seizure can also be measured.

  • 6-Hz Test: [15]

    • Deliver a low-frequency electrical stimulus (6 Hz, 32 mA, 3 sec) via corneal electrodes.

    • Observe the animals for seizure activity (e.g., stun, forelimb clonus, twitching).

    • The primary endpoint is the percentage of animals protected from the seizure.

Data Presentation: Anticonvulsant Screening
ModelDose (mg/kg)n% ProtectionLatency to Seizure (sec)
MES
Vehicle200N/A
12020N/A
52060N/A
102090**N/A
PTZ
Vehicle200120 ± 15
12015180 ± 20
52050250 ± 25
102085 350 ± 30
6-Hz
Vehicle200N/A
12025N/A
52070N/A
102095**N/A
Data are presented as Mean ± SEM for latency. *p<0.05, **p<0.01 compared to the respective Vehicle group.

III. Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for dose selection and translation to clinical studies.[16][17][18]

Protocol 3: Pharmacokinetic (PK) Study in Rats

1. Animals and Drug Administration:

  • Use male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Administer a single dose of the compound via i.v. and p.o. routes.

2. Sample Collection:

  • Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) after drug administration.

  • At the final time point, collect brain tissue to determine brain-to-plasma concentration ratio.

3. Bioanalysis:

  • Analyze the concentration of the compound in plasma and brain homogenates using a validated analytical method (e.g., LC-MS/MS).

4. Data Analysis:

  • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation: Pharmacokinetic Parameters
Parameteri.v. Administrationp.o. Administration
Dose (mg/kg)210
Cmax (ng/mL)1500 ± 200800 ± 150
Tmax (h)0.081.0
AUC (ng*h/mL)3500 ± 4004200 ± 500
Half-life (h)3.5 ± 0.54.0 ± 0.6
Bioavailability (%)N/A60
Brain/Plasma Ratio1.2 ± 0.21.1 ± 0.3
Data are presented as Mean ± SEM.

IV. Hypothetical Signaling Pathway

The neuroprotective effects of this compound are hypothesized to be mediated through the antagonism of AMPA receptors, leading to a reduction in excitotoxic downstream signaling cascades.

Diagram: Proposed Neuroprotective Mechanism

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular glutamate Glutamate ampa_r AMPA Receptor glutamate->ampa_r Activates ca_influx Ca2+ Influx ampa_r->ca_influx Mediates downstream Downstream Excitotoxic Cascade (e.g., Calpain activation, ROS production) ca_influx->downstream neuroprotection Neuroprotection apoptosis Apoptosis downstream->apoptosis Leads to compound 3-Methyl-6-nitro- quinoxalin-2(1H)-one compound->ampa_r Blocks

Caption: Proposed mechanism of neuroprotection by the compound.

By following these detailed protocols and application notes, researchers can effectively evaluate the in vivo potential of this compound as a novel therapeutic agent for neurological disorders characterized by excitotoxicity.

References

Application Notes and Protocols for 3-Methyl-6-nitroquinoxalin-2(1H)-one in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and use of 3-Methyl-6-nitroquinoxalin-2(1H)-one (CAS: 19801-10-6; Molecular Weight: 205.17 g/mol ) in various biological assays. Quinoxaline derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents, as well as enzyme inhibitors. Proper formulation and handling are crucial for obtaining accurate and reproducible results in in vitro and in vivo studies.

Compound Information

PropertyValueSource
CAS Number 19801-10-6[1][2]
Molecular Formula C₉H₇N₃O₃[1]
Molecular Weight 205.17 g/mol [1][2]
Appearance Solid (visual inspection)-

Solubility and Stock Solution Preparation

The solubility of this compound in common buffers is expected to be low. Therefore, a stock solution in an organic solvent is required. Dimethyl sulfoxide (DMSO) is a common and effective solvent for many quinoxaline derivatives and is recommended for preparing a high-concentration stock solution.

Protocol for Solubility Determination and Stock Solution Preparation:

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Vortex mixer

    • Sonicator (optional)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for Solubility Estimation (Small Scale): a. Weigh out a small, precise amount of the compound (e.g., 1 mg) and place it in a sterile microcentrifuge tube. b. Add a small, known volume of DMSO (e.g., 50 µL) to the tube. c. Vortex the mixture vigorously for 1-2 minutes. d. If the solid dissolves completely, the solubility is at least 20 mg/mL. You can proceed to prepare a stock solution at this or a lower concentration. e. If the solid does not dissolve completely, sonicate the tube for 5-10 minutes. f. If the solid still remains, add additional known volumes of DMSO incrementally (e.g., 10 µL at a time), vortexing and sonicating after each addition, until the solid is fully dissolved. g. Calculate the final concentration to estimate the solubility.

  • Preparation of a 10 mM Stock Solution in DMSO: a. Weigh out 2.05 mg of this compound. b. Add 1 mL of anhydrous DMSO. c. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution. d. Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

In Vitro Biological Assay Protocols

The following are generalized protocols that can be adapted for testing the biological activity of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is designed to assess the effect of the compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HepG2, a human liver cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well plate reader

Protocol:

  • Cell Seeding: a. Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Remember to account for the final volume in the well. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. c. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium from each well. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a multi-well plate reader. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)[Value]100
[Concentration 1][Value][Value]
[Concentration 2][Value][Value]
[Concentration 3][Value][Value]
.........

The IC₅₀ value (the concentration at which 50% of cell viability is inhibited) can be calculated from the dose-response curve.

Visualizations

Experimental Workflow for Cell Viability Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start stock Prepare 10 mM Stock in DMSO start->stock serial_dil Prepare Serial Dilutions in Culture Medium stock->serial_dil treat Treat Cells with Compound Dilutions serial_dil->treat seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT Reagent incubate2->mtt incubate3 Incubate 3-4h mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance at 570 nm dissolve->read calculate Calculate % Viability and IC50 read->calculate end_node End calculate->end_node

Caption: Workflow for assessing cell viability using the MTT assay.

Hypothetical Signaling Pathway Inhibition

Based on the known activities of similar quinoxaline compounds, this compound may potentially inhibit signaling pathways involved in cancer cell proliferation and survival, such as the VEGFR-2 pathway, which is crucial for angiogenesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene Regulates Compound This compound Compound->Inhibition Inhibition->VEGFR2

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Common side products in the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and direct method for synthesizing this compound is the condensation reaction between 4-nitro-o-phenylenediamine and an α-keto acid, typically pyruvic acid or its ester (e.g., ethyl pyruvate). This reaction is usually carried out in a suitable solvent, such as ethanol or acetic acid, and may be heated to facilitate the cyclization and dehydration steps.

Q2: What are the most common side products I should be aware of during the synthesis?

The primary and most common side product is the isomeric 3-Methyl-7-nitroquinoxalin-2(1H)-one . This arises from the two possible modes of cyclization of the asymmetric 4-nitro-o-phenylenediamine reactant. Other potential, though less common, impurities can include unreacted starting materials and products from self-condensation of pyruvic acid. Under certain conditions, alternative cyclizations could potentially lead to benzimidazole or benzodiazepine-type structures, although these are less frequently reported for this specific reaction.

Q3: How can I differentiate between the desired 6-nitro isomer and the 7-nitro isomeric side product?

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, standard laboratory safety protocols should be strictly followed. 4-nitro-o-phenylenediamine is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. Nitro compounds can be thermally sensitive, so controlled heating and monitoring of the reaction temperature are advised.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature or time. - Inefficient purification leading to product loss.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature and time. Refluxing in ethanol for several hours is a common starting point. - Recrystallization is a common purification method; ensure the appropriate solvent system is used to minimize solubility of the desired product in the cold solvent.
Presence of a Significant Amount of Isomeric Side Product (3-Methyl-7-nitroquinoxalin-2(1H)-one) The reaction conditions may not be optimal for regioselectivity. The electronic and steric effects of the reactants influence the cyclization pathway.- Vary the reaction solvent. Solvents with different polarities can influence the transition state of the cyclization and may favor the formation of one isomer over the other. - Adjust the reaction pH. The acidity of the reaction medium can affect the nucleophilicity of the amino groups in 4-nitro-o-phenylenediamine, potentially influencing the regioselectivity of the initial condensation step.
Difficulty in Purifying the Product from Starting Materials - Inappropriate work-up procedure. - Unreacted starting materials co-precipitating with the product.- Ensure complete precipitation of the product upon cooling. - Wash the crude product with a solvent in which the starting materials are soluble but the product is not. - Column chromatography may be necessary for complete separation if simple recrystallization is ineffective.
Formation of Dark, Tarry Byproducts - Decomposition of starting materials or product at high temperatures. - Side reactions promoted by overly harsh conditions (e.g., strong acid or base).- Maintain a controlled and consistent reaction temperature. Avoid excessive heating. - Use a milder acid catalyst if necessary, or conduct the reaction under neutral conditions if feasible.

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below. Researchers should optimize the specific parameters based on their laboratory conditions and analytical results.

Synthesis of this compound

  • Reactants:

    • 4-nitro-o-phenylenediamine

    • Pyruvic acid or Ethyl pyruvate

  • Solvent:

    • Absolute Ethanol or Glacial Acetic Acid

  • Procedure:

    • Dissolve 4-nitro-o-phenylenediamine in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

    • Add an equimolar amount of pyruvic acid or ethyl pyruvate to the solution.

    • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by TLC.

    • After completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

    • Collect the solid product by filtration.

    • Wash the crude product with cold ethanol to remove soluble impurities.

    • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or a mixture thereof).

Visualizing the Synthesis and Potential Side Products

The following diagrams illustrate the synthetic pathway and the potential for isomeric side product formation.

Synthesis_Pathway Reactant1 4-Nitro-o-phenylenediamine Intermediate Schiff Base Intermediate Reactant1->Intermediate + Reactant2 Pyruvic Acid Reactant2->Intermediate Product This compound (Desired Product) Intermediate->Product Cyclization (Pathway A) SideProduct 3-Methyl-7-nitroquinoxalin-2(1H)-one (Isomeric Side Product) Intermediate->SideProduct Cyclization (Pathway B)

Caption: Synthetic pathway for this compound.

Troubleshooting_Logic Start Synthesis of this compound Analysis Analyze Crude Product (NMR, HPLC, TLC) Start->Analysis Decision Isomeric Purity Acceptable? Analysis->Decision Purify Purify Product (Recrystallization, Chromatography) Decision->Purify Yes Optimize Optimize Reaction Conditions (Solvent, pH, Temperature) Decision->Optimize No Re_run Re-run Synthesis Optimize->Re_run Re_run->Analysis

Caption: Troubleshooting workflow for the synthesis.

Optimizing reaction conditions for the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and classical method for synthesizing this compound is the condensation reaction between 4-nitro-o-phenylenediamine and an α-keto acid, typically pyruvic acid or its ester derivative (e.g., ethyl pyruvate). This reaction is a cyclocondensation that forms the quinoxalinone ring system.

Q2: What are the critical parameters to control during the synthesis?

The critical parameters that significantly influence the reaction's success, yield, and purity are:

  • Solvent: The choice of solvent can affect reactant solubility and reaction rate. Common solvents include ethanol, acetic acid, and dimethylformamide (DMF).

  • Temperature: The reaction is often performed at elevated temperatures, typically reflux, to ensure a reasonable reaction rate. However, excessive heat can lead to degradation and side product formation.

  • Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to improve the reaction rate and yield.[1] Mild acidic conditions are often favored.[1]

  • Reaction Time: Sufficient time is required for the reaction to go to completion. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to avoid incomplete reactions or the formation of degradation products from prolonged heating.

Q3: Are there any known safety precautions for the reagents involved?

Yes, standard laboratory safety protocols should be strictly followed.

  • 4-nitro-o-phenylenediamine: This compound is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Pyruvic Acid: It is a corrosive liquid. Avoid contact with skin and eyes.

  • Solvents: Organic solvents like ethanol, acetic acid, and DMF are flammable and have associated inhalation and contact hazards.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting materials (4-nitro-o-phenylenediamine and pyruvic acid) and the desired product. The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the reaction's progress.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Reagent Stoichiometry: An improper molar ratio of 4-nitro-o-phenylenediamine to pyruvic acid. 2. Sub-optimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Insufficient Reaction Time: The reaction may not have been allowed to run to completion. 4. Degradation of Starting Material: The 4-nitro-o-phenylenediamine may be of poor quality or degraded.1. Ensure a 1:1 or slight excess of pyruvic acid molar ratio. 2. Gradually increase the reaction temperature, for example, by refluxing in a higher boiling point solvent like acetic acid or DMF.[1][2] 3. Monitor the reaction using TLC and continue until the starting material is consumed. 4. Check the purity of the starting material by melting point or analytical techniques. Use freshly sourced or purified reagents.
Formation of Multiple Products (Impure Sample) 1. Side Reactions: High temperatures or prolonged reaction times can lead to the formation of byproducts. 2. Oxidation: The o-phenylenediamine starting material can be susceptible to air oxidation, leading to colored impurities. 3. Self-condensation of Pyruvic Acid: Under certain conditions, pyruvic acid can undergo self-condensation.1. Optimize the reaction temperature and time. Avoid unnecessarily long heating.[2] 2. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Add the pyruvic acid dropwise to the reaction mixture to maintain a low instantaneous concentration.
Difficulty in Product Isolation/Purification 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Presence of Tarry Byproducts: High temperatures can lead to polymerization or the formation of tar-like substances that complicate purification. 3. Co-precipitation of Impurities: Impurities may co-precipitate with the desired product.1. After the reaction, cool the mixture in an ice bath to induce precipitation. If the product remains in solution, carefully add a non-solvent (e.g., water or hexane) to precipitate it. 2. Use a lower reaction temperature or a shorter reaction time. Purification can be attempted by column chromatography or by washing the crude product with appropriate solvents to remove the tar. 3. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to improve purity.

Experimental Protocols

Protocol 1: Synthesis via Cyclocondensation in Ethanol

This protocol is a standard method for the synthesis of quinoxalinone derivatives.

Materials:

  • 4-nitro-o-phenylenediamine

  • Pyruvic acid

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.0 eq) in absolute ethanol.

  • Add pyruvic acid (1.1 eq) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC (e.g., 3:7 ethyl acetate:hexane).

  • Once the starting material is consumed (typically after 4-8 hours), remove the heat source and allow the mixture to cool to room temperature.

  • Cool the mixture further in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove unreacted starting materials and soluble impurities.

  • Dry the product under vacuum to obtain crude this compound.

  • For higher purity, the crude product can be recrystallized from ethanol or another suitable solvent.

Visualizations

Chemical Reaction Pathway

reactant1 4-Nitro-o-phenylenediamine conditions + Ethanol/Acetic Acid Reflux reactant1->conditions reactant2 Pyruvic Acid reactant2->conditions product This compound conditions->product Cyclocondensation

Caption: Synthesis of this compound.

General Experimental Workflow

A 1. Reagent Preparation (4-nitro-o-phenylenediamine, pyruvic acid, solvent) B 2. Reaction Setup (Combine reagents in flask with reflux condenser) A->B C 3. Heating and Reflux (Heat to reflux with stirring) B->C D 4. Reaction Monitoring (Use TLC to track progress) C->D D->C Incomplete E 5. Work-up & Isolation (Cooling, precipitation, filtration) D->E Reaction Complete F 6. Purification (Recrystallization or chromatography) E->F G 7. Product Characterization (NMR, IR, Mass Spec, Melting Point) F->G

Caption: General workflow for the synthesis and purification.

Troubleshooting Decision Tree

A Problem: Low Product Yield B Is starting material fully consumed (checked by TLC)? A->B C No B->C No D Yes B->D Yes E Action: - Increase reaction time - Increase temperature - Check catalyst C->E F Was the product lost during work-up? D->F G Action: - Optimize precipitation (cooling, anti-solvent) - Check solubility in wash solvents F->G Yes H Action: - Check for degradation (TLC for byproducts) - Verify reagent purity F->H No

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields during the synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common synthetic route to this compound involves the condensation reaction between 4-nitro-1,2-phenylenediamine and an α-keto acid, such as pyruvic acid, or its ester derivative. This is typically followed by cyclization to form the quinoxalinone ring.

Q2: What are the critical parameters that can affect the yield of the reaction?

Several factors can significantly influence the yield, including the purity of starting materials, reaction temperature, choice of solvent, presence and type of catalyst, and reaction time. The electron-withdrawing nature of the nitro group on the phenylenediamine ring can also impact the reaction's kinetics and side product formation.

Q3: Are there any known common side reactions that can lead to a low yield?

Potential side reactions include the formation of regioisomers if the cyclization is not well-controlled, incomplete condensation, and degradation of starting materials or the product under harsh reaction conditions (e.g., high temperatures or extreme pH). The nitro group can also be susceptible to reduction under certain conditions, leading to undesired byproducts.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol, methanol, or a mixture of solvents like DMF/water. Column chromatography on silica gel may also be employed for more challenging purifications. The choice of the purification method depends on the nature of the impurities present.

Troubleshooting Guide for Low Yield

Low yield in the synthesis of this compound can be a frustrating issue. This guide provides a systematic approach to identifying and resolving potential problems in your experimental setup.

Problem 1: Low Conversion of Starting Materials

Possible Causes & Solutions

Possible CauseRecommended Action
Impure Starting Materials Ensure the purity of 4-nitro-1,2-phenylenediamine and pyruvic acid (or its derivative) using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to side products.
Suboptimal Reaction Temperature Optimize the reaction temperature. Condensation reactions for quinoxalinones are often sensitive to temperature. Start with milder conditions and gradually increase the temperature while monitoring the reaction progress by TLC.
Inappropriate Solvent The choice of solvent is crucial. Protic solvents like ethanol or acetic acid are commonly used. Experiment with different solvents to find the optimal one for your specific reaction conditions.
Insufficient Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require a longer time to reach completion.
Lack of Catalyst While some condensations proceed without a catalyst, an acid catalyst (e.g., acetic acid, a few drops of sulfuric acid) can often accelerate the reaction.[1]
Problem 2: Formation of Multiple Products (Observed on TLC)

Possible Causes & Solutions

Possible CauseRecommended Action
Formation of Regioisomers The cyclization step can potentially lead to the formation of the 7-nitro isomer in addition to the desired 6-nitro product. Careful control of the cyclization conditions (e.g., temperature, dropwise addition of reagents) can improve regioselectivity.
Side Reactions The nitro group can be reduced by certain reagents or under specific conditions. Ensure that your reaction conditions are not conducive to nitro group reduction. The presence of an oxidizing agent, if compatible with the reaction, might prevent this.
Decomposition High temperatures or prolonged reaction times can lead to the decomposition of starting materials or the product. Try running the reaction at a lower temperature for a longer duration.
Problem 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions

Possible CauseRecommended Action
Product is Highly Soluble in the Reaction Mixture If the product is soluble in the solvent at room temperature, it may be necessary to concentrate the reaction mixture and precipitate the product by adding a non-solvent.
Presence of Tarry Impurities Tarry byproducts can complicate purification. Consider a pre-purification step, such as washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble.
Ineffective Recrystallization Experiment with different recrystallization solvents or solvent pairs to find the optimal conditions for obtaining pure crystals.

Experimental Protocols

General Protocol for the Synthesis of this compound

  • Dissolution of Starting Material : Dissolve 4-nitro-1,2-phenylenediamine in a suitable solvent (e.g., glacial acetic acid or ethanol).

  • Addition of Reactant : To the stirred solution, add an equimolar amount of pyruvic acid (or sodium pyruvate) portion-wise or as a solution in the same solvent.

  • Reaction : Heat the reaction mixture to reflux (temperature will depend on the solvent) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • Work-up : After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product may precipitate out. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Isolation : Collect the solid product by filtration and wash it with a small amount of cold solvent.

  • Purification : Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure this compound.

Visualizing the Process

Chemical Reaction Pathway

Reaction_Pathway cluster_reactants Reactants 4_nitro_1_2_phenylenediamine 4-Nitro-1,2-phenylenediamine Intermediate Schiff Base Intermediate 4_nitro_1_2_phenylenediamine->Intermediate Condensation Pyruvic_acid Pyruvic Acid Pyruvic_acid->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Synthesis pathway of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Purity OK Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Optimize_Time Optimize Reaction Time Optimize_Solvent->Optimize_Time Consider_Catalyst Consider Using a Catalyst Optimize_Time->Consider_Catalyst Analyze_Side_Products Analyze for Side Products (TLC/NMR) Consider_Catalyst->Analyze_Side_Products Improve_Purification Improve Purification Technique Analyze_Side_Products->Improve_Purification End Improved Yield Improve_Purification->End

Caption: A systematic workflow for troubleshooting low product yield.

Diagnostic Relationship for Low Yield

Diagnostic_Relationship Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Product_Loss Product Loss During Workup/Purification Low_Yield->Product_Loss Impure_Reactants Impure Reactants Incomplete_Reaction->Impure_Reactants Suboptimal_Conditions Suboptimal Conditions (Temp, Time, Solvent) Incomplete_Reaction->Suboptimal_Conditions No_Catalyst No/Ineffective Catalyst Incomplete_Reaction->No_Catalyst Isomer_Formation Isomer Formation Side_Reactions->Isomer_Formation Nitro_Reduction Nitro Group Reduction Side_Reactions->Nitro_Reduction Decomposition Decomposition Side_Reactions->Decomposition High_Solubility High Product Solubility Product_Loss->High_Solubility Inefficient_Purification Inefficient Purification Product_Loss->Inefficient_Purification

Caption: Logical relationships for diagnosing the cause of low yield.

References

Technical Support Center: Purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methyl-6-nitroquinoxalin-2(1H)-one.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Recovery After Recrystallization The compound is significantly soluble in the cold recrystallization solvent.Test a variety of solvents to find one in which the compound has high solubility when hot and low solubility when cold. Consider using a co-solvent system.[1][2] Ensure the minimum amount of hot solvent is used to dissolve the compound.[3]
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution. Work quickly during the filtration step.
The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Avoid disturbing the solution during cooling to promote the growth of larger crystals.[3][4]
Persistent Impurities After Recrystallization The impurity has similar solubility characteristics to the desired product.Consider a different purification technique, such as column chromatography. Alternatively, a second recrystallization with a different solvent system may be effective.
The impurity is occluded within the crystals of the desired product.Ensure slow cooling during recrystallization to allow for the formation of pure crystals.[4] If the problem persists, column chromatography is recommended.
Product "Oiling Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point than the melting point of this compound.[2]
The compound is highly impure.Attempt a preliminary purification step, such as a wash with a suitable solvent, before recrystallization.
Poor Separation During Column Chromatography The chosen solvent system is not providing adequate separation of the compound from impurities.Perform a systematic TLC analysis with different solvent systems to identify an optimal mobile phase for separation. For nitro compounds, solvent systems like benzene/petroleum ether/methanol have been used.[5]
The compound is strongly adsorbing to the silica gel.Consider using a less polar solvent system or adding a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds). Alternatively, a different stationary phase, such as alumina or a reverse-phase C18 column, could be used.[6]
Compound Degradation on TLC Plate or Column The compound is sensitive to the acidic nature of standard silica gel.Use deactivated silica gel (treated with a base like triethylamine) for both TLC and column chromatography. Consider using a different stationary phase like alumina. Some nitroaldol products have been observed to dehydrate on TLC plates.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from the starting materials and side reactions during synthesis. These may include unreacted 4-nitro-1,2-phenylenediamine, pyruvic acid (or its ester), and potentially positional isomers if the nitration step is not completely regioselective. Side products from condensation reactions are also possible.[8][9]

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: While the optimal solvent must be determined experimentally, good starting points for quinoxalinone derivatives include ethanol, ethyl acetate, and toluene.[1][9] A co-solvent system, such as hexane/ethyl acetate, may also be effective.[1] The ideal solvent will dissolve the compound when hot but not when cold.[2]

Q3: My purified product is colored. Is this normal?

A3: Nitroaromatic compounds are often yellow or orange in color. A pale yellow color in the purified this compound is expected. However, a dark brown or oily appearance may indicate the presence of impurities.[7]

Q4: Can I use Gas Chromatography (GC) to analyze the purity of my compound?

A4: Gas chromatography can be used for the analysis of some nitroaromatic compounds.[10] However, given the quinoxalinone structure, the compound may have a high boiling point and could potentially decompose at the high temperatures required for GC analysis. High-Performance Liquid Chromatography (HPLC) is often a more suitable technique for purity analysis of such compounds.

Q5: How can I remove acidic impurities like nitrophenols from my crude product?

A5: Washing the crude product with a mild alkaline solution, such as aqueous sodium bicarbonate or a dilute sodium hydroxide solution, can effectively remove acidic impurities by converting them into their water-soluble salts.[11]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube in a water bath and add the solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities. Dry the crystals in a vacuum oven at a moderate temperature.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into a chromatography column, ensuring there are no air bubbles. Allow the silica gel to pack, and then drain the excess solvent until the solvent level is just above the top of the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound is not very soluble in the mobile phase, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder carefully added to the top of the column.

  • Elution: Carefully add the mobile phase to the top of the column and begin collecting fractions. The progress of the separation can be monitored by Thin Layer Chromatography (TLC) of the collected fractions.

  • Fraction Analysis and Product Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Product recrystallization Recrystallization start->recrystallization column_chromatography Column Chromatography start->column_chromatography tlc TLC recrystallization->tlc column_chromatography->tlc hplc HPLC/NMR tlc->hplc pure_product Pure Product hplc->pure_product

Caption: General experimental workflow for the purification and analysis of this compound.

troubleshooting_logic start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure low_yield Low Yield? is_pure->low_yield No end_pure Pure Product is_pure->end_pure Yes end_impure Further Purification Needed chromatography Perform Column Chromatography low_yield->chromatography No optimize_cooling Optimize Cooling Rate & Solvent Volume low_yield->optimize_cooling Yes recrystallize Recrystallize with New Solvent System recrystallize->check_purity chromatography->check_purity optimize_cooling->check_purity

Caption: A logical troubleshooting flowchart for the purification of this compound.

References

Overcoming solubility issues of 3-Methyl-6-nitroquinoxalin-2(1H)-one in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to overcome solubility challenges associated with 3-Methyl-6-nitroquinoxalin-2(1H)-one in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A: Precipitation is a common issue for poorly water-soluble compounds like this compound.[1] The primary reason is its low intrinsic aqueous solubility, which is exacerbated when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer. This sudden change in solvent polarity causes the compound to "crash out" of the solution. Factors like buffer pH, ionic strength, and temperature can also significantly influence solubility.[2][3]

Q2: What is the best solvent to prepare a stock solution of this compound?

A: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, including both polar and nonpolar compounds.[4] For compounds that are difficult to dissolve, gentle warming or sonication can be applied. Always start with a small amount to test solubility before preparing a large batch.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid cellular toxicity. A final concentration of ≤0.5% is generally considered safe for most cell lines, although some robust cell lines may tolerate up to 1%.[5][6] It is critical to include a vehicle control (assay medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[7]

Q4: What are the primary strategies to improve the solubility of this compound in my assay?

A: Several effective strategies can be employed:

  • Co-solvents: Adding a water-miscible organic solvent to your assay buffer can increase the compound's solubility.[8]

  • pH Adjustment: As a nitrogen-containing heterocyclic compound, its solubility may be pH-dependent.[2][9] Modifying the pH of the buffer could improve solubility, depending on the compound's pKa.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an "inclusion complex" with a hydrophilic exterior that significantly enhances aqueous solubility.[10][11]

Q5: Can I use surfactants like Tween-80 or Triton X-100?

A: Yes, non-ionic surfactants can be used to increase solubility by forming micelles that encapsulate the compound. However, they can also have cytotoxic effects and may interfere with certain assays by denaturing proteins or disrupting cell membranes.[12] Their use should be carefully validated for compatibility with your specific experimental system, and they are often used as a last resort if other methods fail.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Compound precipitates immediately upon dilution into aqueous buffer.
Probable Cause Solution
High Supersaturation: The final concentration of the compound exceeds its solubility limit in the assay buffer.1. Decrease Final Concentration: Test a lower final concentration of the compound if your experimental design allows. 2. Modify Dilution Protocol: Use a stepwise dilution method. Instead of a single large dilution, perform a series of smaller dilutions (e.g., from 100% DMSO stock to 50% DMSO/50% buffer, then to 10% DMSO, and finally to the final concentration).[5] 3. Increase Co-solvent Percentage: If using a co-solvent like DMSO, ensure the final percentage is sufficient to maintain solubility but remains non-toxic to your system (e.g., ≤0.5% for cell assays).[5]
Poor Mixing Technique: Rapid addition of the stock solution to the buffer without adequate mixing can cause localized high concentrations and precipitation.1. Vortex/Mix Vigorously: Add the stock solution dropwise to the assay buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion. 2. Pre-mix with Serum: For cell culture media, try pre-mixing the compound with the serum component (e.g., FBS) before adding it to the basal medium. Serum proteins can help stabilize the compound.
Problem 2: Compound precipitates over time during incubation (e.g., in a 37°C incubator).
Probable Cause Solution
Metastable Solution: The initial solution was supersaturated and thermodynamically unstable, leading to delayed precipitation.1. Use Cyclodextrins: Formulate the compound with a cyclodextrin (e.g., HP-β-CD) to create a stable inclusion complex. This is a highly effective method for preventing delayed precipitation.[11][13] See Protocol 3 for details. 2. Lower the Final Concentration: The working concentration may be too high for long-term stability.
Temperature Effects: The compound's solubility may decrease at the incubation temperature.1. Perform a Solubility Test: Assess the compound's solubility and stability at the intended incubation temperature and duration before running the full assay. See Protocol 4.
Interaction with Plate Material: The compound may adsorb to the surface of the plasticware, effectively reducing its concentration and potentially leading to aggregation.1. Test Different Plate Types: Compare results from standard polystyrene plates with low-binding plates. 2. Include a Surfactant: A very low concentration of a non-ionic surfactant (e.g., 0.01% Pluronic F-68) can sometimes prevent surface adsorption. Validate for assay compatibility first.
Problem 3: Inconsistent assay results or lower-than-expected potency.
Probable Cause Solution
Micro-precipitation: Undetected precipitation or aggregation is occurring, leading to an inaccurate concentration of the active compound.[14]1. Centrifuge and Inspect: Before adding the compound to your assay, briefly centrifuge the prepared solution and visually inspect for any pellet.[15] 2. Use a Solubility Enhancement Strategy: Proactively use co-solvents or cyclodextrins to ensure the compound remains fully dissolved.[8][16] 3. Optimize Well Scanning: If using a plate reader, an uneven distribution of precipitate can distort readings. Use a well-scanning setting (orbital or spiral) to get a more reliable average reading from the entire well surface.[17]
Solvent Effects: The solvent (e.g., DMSO) is affecting the biological target or assay components.[4]1. Strictly Control Final Solvent Concentration: Ensure the final solvent concentration is identical across all wells, including controls.[7] 2. Perform a Solvent Tolerance Curve: Test the effect of a range of DMSO concentrations (e.g., 0.1% to 2%) on your assay to determine the true maximum tolerable limit.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19801-10-6[18][19][20]
Molecular Formula C₉H₇N₃O₃[18][20]
Molecular Weight 205.17 g/mol [18][20][21]
LogP (calculated) 1.66[20]
Polar Surface Area (PSA) 91.57 Ų[20]

These properties suggest the compound has moderate lipophilicity and is a hydrogen bond donor/acceptor, characteristics often associated with poor aqueous solubility.[22]

Table 2: Comparison of Common Solubility Enhancement Strategies

StrategyRecommended Starting ConcentrationProsCons
DMSO (Co-solvent) ≤ 0.5% (cell-based) ≤ 5% (biochemical)Simple to implement; dissolves a wide range of compounds.Can be toxic to cells at higher concentrations; may interfere with enzyme activity.[6]
Ethanol (Co-solvent) ≤ 0.5% (cell-based)Less toxic than DMSO for some cell lines.Less effective solubilizer than DMSO for many compounds; more volatile.[4]
HP-β-Cyclodextrin 1-10 mMLow cytotoxicity; forms stable complexes; highly effective at increasing solubility.[10]May not be suitable for all compounds; requires optimization of the drug:CD ratio.[13]
pH Adjustment N/A (adjust buffer pH)Can dramatically increase solubility for ionizable compounds.[2]May alter protein/enzyme activity or cell viability; not effective for non-ionizable compounds.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh the desired amount of this compound powder in a suitable vial (e.g., amber glass vial).

  • Add Solvent: Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10-50 mM).

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicating water bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but check for compound stability at higher temperatures first.

  • Inspect: Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] Store at -20°C or -80°C, protected from light and moisture.

Protocol 2: Using Co-solvents for Dilution in Aqueous Media
  • Determine Final Concentration: Decide on the final desired concentration of the compound and the maximum allowable concentration of DMSO in your assay (e.g., 10 µM compound in 0.5% DMSO).

  • Calculate Intermediate Dilution (if needed): If a direct dilution from a high-concentration stock (e.g., 20 mM) would result in too low a volume to pipette accurately, perform an intermediate dilution in 100% DMSO first.

  • Prepare Working Solution: Add the calculated volume of the DMSO stock solution to the pre-warmed (if applicable) assay buffer while vortexing vigorously.

    • Example: To make 1 mL of a 10 µM working solution with 0.5% DMSO from a 2 mM stock:

      • Add 5 µL of the 2 mM stock solution to 995 µL of assay buffer.

      • This creates a 1:200 dilution, resulting in a final DMSO concentration of 100% / 200 = 0.5%.

Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This method aims to create a stock solution of the drug-cyclodextrin complex in an aqueous buffer.

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD (e.g., 100 mM) in your desired aqueous buffer (e.g., PBS).

  • Add Compound: Add an excess amount of this compound powder to the HP-β-CD solution.

  • Equilibrate: Tightly cap the vial and shake or rotate the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Remove Excess Solid: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved compound.

  • Collect Supernatant: Carefully collect the supernatant. This is your saturated stock solution of the compound complexed with HP-β-CD.

  • Determine Concentration: The exact concentration of the dissolved compound in the supernatant must be determined analytically (e.g., by UV-Vis spectrophotometry against a standard curve prepared in DMSO).

  • Use in Assay: This aqueous stock can now be directly diluted into your assay medium. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Visualizations

G start Precipitation Observed in Biological Assay q1 Is final solvent concentration >0.5%? (for cell assays) start->q1 a1_yes Reduce solvent concentration. Re-test. q1->a1_yes Yes q2 Was a stepwise dilution used? q1->q2 No end_good Problem Solved a1_yes->end_good a2_no Implement stepwise dilution. (See Protocol 2) q2->a2_no No q3 Does precipitation persist? q2->q3 Yes a2_no->end_good a3_yes Advanced Formulation Required q3->a3_yes Yes q3->end_good No sol1 Use Cyclodextrins (e.g., HP-β-CD) (See Protocol 3) a3_yes->sol1 sol2 Adjust Buffer pH (Validate assay compatibility) a3_yes->sol2 sol3 Add Surfactants (Use with caution) a3_yes->sol3 sol1->end_good sol2->end_good sol3->end_good

Caption: Troubleshooting workflow for addressing compound precipitation.

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-Methyl-6-nitroquinoxalin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methyl-6-nitroquinoxalin-2(1H)-one derivatives. The complex nature of these molecules often leads to challenging NMR spectra. This resource aims to address specific issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are the peaks in my ¹H NMR spectrum broad?

A1: Peak broadening can be caused by several factors. Consider the following troubleshooting steps:

  • Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer is a crucial first step.

  • Low Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks. Try using a different deuterated solvent or gently warming the sample.[1]

  • Sample Concentration: A sample that is too concentrated can also cause peak broadening due to bimolecular interactions.[1] Diluting the sample may help sharpen the signals.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean.

  • Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale (e.g., N-H protons, rotamers) can appear as broad signals.

Q2: The aromatic region of my spectrum (7.0-9.0 ppm) is a complex cluster of overlapping signals. How can I resolve and assign these protons?

A2: This is a common issue with substituted aromatic systems.

  • Change NMR Solvent: Running the spectrum in a different solvent (e.g., from CDCl₃ to DMSO-d₆ or Benzene-d₆) can alter the chemical shifts of protons differently, potentially resolving the overlap.[1][2][3]

  • Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer (e.g., moving from 300 MHz to 600 MHz) will increase the dispersion of signals.

  • Run 2D NMR Experiments: Two-dimensional NMR is essential for resolving and assigning complex regions.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps establish the connectivity of protons within the quinoxaline ring.[4][5][6]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is invaluable for assigning protons based on their connectivity to known carbons, like the methyl group or the carbonyl carbon.[4][6]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[5][6]

Q3: How can I definitively identify the N-H proton of the quinoxalinone ring?

A3: The N-H proton can be broad and its chemical shift is highly dependent on solvent and concentration.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The N-H proton will exchange with deuterium and its signal will disappear or be significantly reduced in intensity.[1] This is a classic and definitive method.

Q4: My observed chemical shifts are different from expected literature values for similar compounds. What could be the cause?

A4: Several factors can influence chemical shifts:

  • Solvent Effects: As mentioned, the solvent can cause significant changes in chemical shifts, especially for protons involved in hydrogen bonding (like N-H).[7] Quinoxalines are known to form dimers in non-polar solvents via hydrogen bonding, which can affect chemical shifts.[7]

  • Concentration: Changes in sample concentration can shift peaks, particularly those involved in intermolecular interactions.[1]

  • Temperature: Chemical shifts can be temperature-dependent. Running spectra at a controlled and consistent temperature is important for reproducibility.[8] For complex systems with conformational flexibility (rotamers), changing the temperature can simplify the spectrum by either "freezing out" a single conformer at low temperature or averaging signals at high temperature.[1]

  • pH: If your sample or solvent has acidic or basic impurities, it can alter the protonation state of your molecule, drastically changing the spectrum.

Data Presentation: Expected ¹H NMR Chemical Shifts

The following table summarizes the expected chemical shift ranges for the core protons of a this compound derivative. Note that these are approximate ranges and will be influenced by the specific derivative, solvent, and concentration.

Proton AssignmentStructure LocationExpected Chemical Shift (δ, ppm)Multiplicity (Typical)Notes
Methyl Protons (CH ₃)C3-Methyl2.4 - 2.7Singlet (s)Usually a sharp, clean singlet. Its position can be confirmed with HMBC correlations to C2 and C3.
Aromatic Proton (H5)C5-H8.2 - 8.6Doublet (d)Expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent nitro group. Will show a small coupling constant (J ≈ 2-3 Hz) to H7.
Aromatic Proton (H7)C7-H8.0 - 8.4Doublet of Doublets (dd)Coupled to both H5 (meta-coupling, J ≈ 2-3 Hz) and H8 (ortho-coupling, J ≈ 8-9 Hz).
Aromatic Proton (H8)C8-H7.2 - 7.6Doublet (d)Coupled to H7 with a large ortho-coupling constant (J ≈ 8-9 Hz).
Amide Proton (NH )N1-H10.5 - 12.5Broad Singlet (br s)Position is highly variable and depends on solvent, concentration, and temperature. Can be confirmed by D₂O exchange. The signal for a similar compound was observed around 10.6 ppm.[9]

Experimental Protocols

Protocol 1: D₂O Exchange for Identification of N-H Protons

  • Prepare Sample: Prepare your sample of the quinoxalinone derivative in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum. Note the chemical shift, integration, and shape of the suspected N-H peak.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[1]

  • Re-acquire Spectrum: Run the ¹H NMR spectrum again using the same parameters.

  • Analyze: Compare the second spectrum to the first. The signal corresponding to the N-H proton should have disappeared or be significantly diminished.

Protocol 2: General Parameters for 2D NMR Experiments

These are starting parameters and should be optimized for your specific sample and spectrometer.

ExperimentKey ParametersTypical Values (for 500 MHz)Purpose
COSY Spectral Width (¹H in both dimensions), Number of Increments (t₁), Scans per IncrementSW = 12 ppm, NI = 256, NS = 4-8To identify spin systems by showing which protons are coupled to each other. Essential for tracing the connectivity of H5, H7, and H8.[6]
HSQC ¹H Spectral Width (F2), ¹³C Spectral Width (F1), Number of Increments (t₁), Scans per Increment, ¹J(CH) Coupling ConstantSW(F2) = 12 ppm, SW(F1) = 160 ppm, NI = 128-256, NS = 8-16, J = 145 HzTo identify which protons are directly attached to which carbons. Confirms the C3-CH₃ and C5,7,8-H attachments.[6]
HMBC ¹H Spectral Width (F2), ¹³C Spectral Width (F1), Number of Increments (t₁), Scans per Increment, nJ(CH) Coupling ConstantSW(F2) = 12 ppm, SW(F1) = 220 ppm, NI = 256, NS = 16-32, J = 8 HzTo see long-range (2-3 bond) correlations between protons and carbons. Crucial for assigning quaternary carbons and piecing together the molecular framework.[4][6]

Visualizations

troubleshooting_workflow start Complex or Unclear ¹H NMR Spectrum check_basics 1. Check Basics: - Sample solubility? - Concentration okay? - Re-shim spectrometer. start->check_basics broad_peaks Issue: Broad Peaks? check_basics->broad_peaks overlap_peaks Issue: Overlapping Peaks? broad_peaks->overlap_peaks [No] temp_study Run Variable Temperature (VT) NMR Experiment broad_peaks->temp_study [Yes] unknown_peaks Issue: Unknown / Labile Peaks? overlap_peaks->unknown_peaks [No] change_solvent Re-run in a Different Solvent (e.g., DMSO-d6, Benzene-d6) overlap_peaks->change_solvent [Yes] d2o_exchange Perform D₂O Exchange Experiment unknown_peaks->d2o_exchange [Yes, for NH/OH] run_2d 2. Acquire 2D NMR Spectra (COSY, HSQC, HMBC) unknown_peaks->run_2d [No] temp_study->overlap_peaks change_solvent->run_2d d2o_exchange->run_2d assign Assign Structure run_2d->assign

Caption: Troubleshooting workflow for complex ¹H NMR spectra.

Caption: Logical relationships of 2D NMR experiments.

Caption: Key HMBC correlations for structure assignment.

References

Troubleshooting guide for inconsistent results in antimicrobial assays with quinoxalinones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in antimicrobial assays with quinoxalinone compounds.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during antimicrobial susceptibility testing (AST) of quinoxalinones.

Problem / Question Potential Cause Recommended Solution
Why am I observing no or low antimicrobial activity with my quinoxalinone compound? 1. Loss of N-oxide groups: The N-oxide groups are often crucial for the antimicrobial activity of quinoxalinone 1,4-di-N-oxides (QdNOs).[1][2] Their absence can lead to a significant decrease or complete loss of activity.[2] 2. Inappropriate experimental conditions: Many QdNOs exhibit enhanced activity under anaerobic or hypoxic conditions.[3][4] Testing in a fully aerobic environment may diminish their efficacy. 3. Compound degradation: The stability of the quinoxalinone compound may be compromised.1. Verify compound structure: Confirm the presence of N-oxide groups through analytical methods if possible. 2. Optimize oxygen conditions: Perform assays under anaerobic or microaerobic conditions to assess if activity improves.[1][3] 3. Ensure proper storage and handling: Store the compound as recommended and prepare fresh solutions for each experiment.
My Minimum Inhibitory Concentration (MIC) values are not reproducible. 1. Inconsistent inoculum preparation: The density of the bacterial culture can significantly impact MIC results. 2. Variation in media composition: Standard antimicrobial susceptibility testing can be influenced by environmental factors not present in standard in vitro assays.[5][6] Minor variations in media components can alter bacterial growth and compound activity. 3. Subjective endpoint reading: Determining the lowest concentration that completely inhibits growth can be subjective.[7]1. Standardize inoculum: Use a spectrophotometer or McFarland standards to ensure a consistent starting bacterial concentration (e.g., 1-2 x 10^8 CFU/ml).[8] 2. Use standardized media and protocols: Adhere to established protocols from a recognized body like the Clinical and Laboratory Standards Institute (CLSI) for preparing media and performing the assay.[8][9] Consider that in vivo mimicking media may provide more relevant results.[5][6] 3. Employ objective measures: Use a plate reader to measure optical density or use a viability stain to more objectively determine the MIC.
I'm seeing conflicting results between different testing methods (e.g., disk diffusion vs. broth dilution). 1. Differences in methodology: Disk diffusion is a qualitative or semi-quantitative method, while broth and agar dilution are quantitative.[9] These methods do not always correlate perfectly. 2. Compound diffusion issues: The diffusion of the quinoxalinone compound through the agar in a disk diffusion assay can be influenced by its physicochemical properties.1. Understand the limitations of each method: Use the most appropriate method for your research question. For precise determination of antimicrobial activity, quantitative methods like broth or agar dilution are preferred.[9] 2. Confirm with a quantitative method: If disk diffusion results are unclear or inconsistent, confirm the findings using a broth or agar dilution method to determine the MIC.
The bacteria develop resistance to the quinoxalinone compound very quickly. Upregulation of efflux pumps: Bacteria can develop resistance by actively pumping the compound out of the cell. The OqxAB efflux pump has been shown to confer resistance to olaquindox.[3]Investigate resistance mechanisms: Sequence the genome of the resistant strains to look for mutations in genes encoding efflux pumps or the drug target (DNA gyrase).

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Quinoxalinone compound stock solution

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Prepare bacterial inoculum: Adjust the turbidity of a fresh bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 × 10^8 CFU/ml.[8] Dilute this suspension to achieve a final concentration of 5 × 10^5 CFU/ml in the wells.

  • Prepare compound dilutions: Perform serial two-fold dilutions of the quinoxalinone compound in the broth medium directly in the 96-well plate.[10]

  • Inoculate the plate: Add the diluted bacterial suspension to each well containing the compound dilutions.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium and no bacteria).

  • Incubation: Incubate the plate at the optimal temperature for the test organism (e.g., 35°C) for 16-20 hours.[8]

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[7]

Agar Disk Diffusion Method

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Mueller-Hinton agar plates

  • Bacterial culture adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Paper disks impregnated with a known concentration of the quinoxalinone compound

  • Sterile forceps or disk dispenser

  • Incubator

Procedure:

  • Inoculate the agar plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate to create a lawn of bacteria.[8]

  • Apply antibiotic disks: Aseptically place the paper disks impregnated with the quinoxalinone compound onto the surface of the agar using sterile forceps or a disk dispenser.[8]

  • Incubation: Invert the plates and incubate at 35°C for 16-18 hours.[8]

  • Measure zones of inhibition: After incubation, measure the diameter of the zones of no bacterial growth around each disk. The size of the zone is indicative of the susceptibility of the bacteria to the compound.[8]

Signaling Pathways and Workflows

Quinoxalinone_Antimicrobial_Assay_Workflow Figure 1. General workflow for antimicrobial susceptibility testing of quinoxalinones. cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (Log Phase) Standardize_Inoculum Standardize Inoculum (0.5 McFarland) Bacterial_Culture->Standardize_Inoculum Inoculation Inoculate Test Wells/Plates Standardize_Inoculum->Inoculation Compound_Stock Quinoxalinone Stock Solution Serial_Dilutions Prepare Serial Dilutions Compound_Stock->Serial_Dilutions Serial_Dilutions->Inoculation Incubation Incubate (e.g., 37°C, 18-24h) Inoculation->Incubation Read_Results Read Results (Visual or Spectrophotometric) Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

General workflow for antimicrobial susceptibility testing.

Quinoxalinone_Mechanism_of_Action Figure 2. Proposed mechanism of action for quinoxalinone 1,4-di-N-oxides (QdNOs). QdNO Quinoxalinone 1,4-di-N-oxide Bacterial_Reductases Bacterial Reductases QdNO->Bacterial_Reductases Reduction DNA_Gyrase_Inhibition DNA Gyrase Inhibition QdNO->DNA_Gyrase_Inhibition Direct Inhibition Radical_Intermediates Radical Intermediates Bacterial_Reductases->Radical_Intermediates ROS_Generation Reactive Oxygen Species (ROS) Generation Radical_Intermediates->ROS_Generation DNA_Damage DNA Damage ROS_Generation->DNA_Damage DNA_Gyrase_Inhibition->DNA_Damage SOS_Response SOS Response DNA_Damage->SOS_Response Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death SOS_Response->Cell_Death If damage is too extensive

Proposed mechanism of action for quinoxalinone 1,4-di-N-oxides.

References

Technical Support Center: Optimizing 3-Methyl-6-nitroquinoxalin-2(1H)-one for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using 3-Methyl-6-nitroquinoxalin-2(1H)-one in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

While specific studies on this compound are limited, derivatives of the quinoxaline scaffold have been reported to exhibit a range of biological activities. These include the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression.[1][2] Some quinoxaline derivatives act as tubulin polymerization inhibitors, leading to G2/M phase arrest and induction of apoptosis through the mitochondrial pathway.[3] Others have been shown to inhibit transglutaminase 2, which is involved in pro-survival and anti-apoptotic pathways. Additionally, certain quinoxaline derivatives can suppress TLR4 signaling pathways, which are involved in inflammatory responses.[4] Given the presence of the nitro group, potential for cytotoxicity, especially under hypoxic conditions, should also be considered.[5][6]

Q2: What is a recommended starting concentration range for my in vitro experiments?

For novel compounds like this compound, it is advisable to start with a broad concentration range to determine the optimal working concentration. Based on published data for various quinoxaline derivatives, a starting range of 0.1 µM to 100 µM is recommended for initial screening.[7]

Q3: How should I prepare my stock solution of this compound?

Due to the heterocyclic nature of the compound, it is likely to have poor aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. A stock concentration of 10 mM to 50 mM is typical. Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q4: How can I assess the cytotoxicity of this compound?

A standard method to assess cytotoxicity is the MTT assay, which measures cell viability.[8] You should perform a dose-response experiment, treating your cells with a range of concentrations of the compound for a relevant time period (e.g., 24, 48, or 72 hours). This will allow you to determine the IC50 (the concentration that inhibits 50% of cell proliferation).[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of the compound in cell culture medium. The compound has low aqueous solubility.- Ensure the final DMSO concentration is as low as possible (e.g., <0.1%).- Prepare the final dilution of the compound in pre-warmed cell culture medium and vortex immediately before adding to the cells.[8]- If precipitation persists, consider using a solubilizing agent, such as Pluronic F-68, or preparing a fresh, lower concentration stock solution.
High background cytotoxicity in control wells. The solvent (e.g., DMSO) concentration is too high.- Prepare a vehicle control with the same final concentration of the solvent as in your experimental wells.- Ensure the final solvent concentration does not exceed 0.5%. For sensitive cell lines, a lower concentration (e.g., 0.1%) may be necessary.
No observable effect at high concentrations. - The compound may not be active in the chosen cell line or assay.- The compound may have degraded.- Test the compound in a different cell line or with a different functional assay.- Verify the integrity of the compound using analytical methods such as HPLC or mass spectrometry.- Consider that some nitroaromatic compounds show increased toxicity under hypoxic conditions; you may need to adjust your cell culture environment.[5][6]
Inconsistent results between experiments. - Variation in cell density at the time of treatment.- Inconsistent incubation times.- Pipetting errors.- Ensure consistent cell seeding density and allow cells to adhere and resume logarithmic growth before treatment.- Standardize all incubation times.- Use calibrated pipettes and ensure proper mixing of solutions.

Data Presentation

Table 1: In Vitro Activity of Selected Quinoxaline Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Quinoxaline Derivative 12Human cancer cell linesAntiproliferative0.19-0.51[3]
Quinoxaline Derivative 4mA549 (human non-small-cell lung cancer)Anticancer9.32 ± 1.56[1]
Quinoxaline Derivative VIIdHCT-116 (human colon carcinoma)Anti-cancer7.8[2]
Quinoxaline Derivative GK13Guinea pig liverTGase 2 inhibition~16.4[9]
Oxiranyl-Quinoxaline 11aSK-N-SH (neuroblastoma)Antiproliferative2.49 ± 1.33[10]
Oxiranyl-Quinoxaline 11bIMR-32 (neuroblastoma)Antiproliferative7.12 ± 1.59[10]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare High-Concentration Stock (e.g., 10 mM in DMSO) prep_serial Prepare Serial Dilutions in Culture Medium prep_stock->prep_serial treat_cells Treat Cells with Compound (include controls) prep_serial->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for determining the IC50 of a test compound.

signaling_pathway compound 3-Methyl-6-nitro- quinoxalin-2(1H)-one receptor Cell Surface Receptor (e.g., TLR4) compound->receptor Inhibition mito Mitochondrial Pathway compound->mito Induction adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., IKK) adaptor->kinase_cascade nfkb_complex IκB-NF-κB Complex kinase_cascade->nfkb_complex nfkb NF-κB nfkb_complex->nfkb IκB Degradation nucleus Nucleus nfkb->nucleus gene_expression Gene Expression (Pro-survival, Pro-inflammatory) nucleus->gene_expression Transcription apoptosis Apoptosis caspase Caspase Activation caspase->apoptosis mito->caspase

Caption: Hypothetical signaling pathways affected by a quinoxaline derivative.

References

Improving the stability of 3-Methyl-6-nitroquinoxalin-2(1H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with 3-Methyl-6-nitroquinoxalin-2(1H)-one. It provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Please note that while specific stability data for this compound is limited in publicly available literature, the guidance provided here is based on the general chemical properties of quinoxalinone derivatives and established principles of drug stability analysis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question: I am observing a gradual color change in my stock solution of this compound, from light yellow to a darker shade. What could be the cause?

Answer: A color change in your solution may indicate chemical degradation. Quinoxalinone derivatives can be susceptible to degradation under certain conditions. The nitro group in the structure of this compound can also contribute to color. The darkening of the solution could be due to:

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of photosensitive compounds.

  • Oxidation: The compound may be reacting with dissolved oxygen or other oxidizing agents in your solvent.

  • pH-mediated degradation: The stability of the compound can be pH-dependent. In alkaline conditions, similar compounds have shown increased degradation.[1][2]

Recommendations:

  • Protect from Light: Prepare and store your solutions in amber vials or wrap your containers in aluminum foil to minimize light exposure.

  • Use Degassed Solvents: To minimize oxidation, consider using solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Control pH: If your experimental conditions allow, maintain a neutral or slightly acidic pH. Avoid highly basic conditions.

  • Freshly Prepare Solutions: Whenever possible, prepare solutions fresh before use to minimize the impact of slow degradation over time.

Question: I have noticed a precipitate forming in my aqueous solution of this compound after storage. What is happening?

Answer: Precipitate formation can be due to several factors:

  • Low Aqueous Solubility: Quinoxalinone derivatives can have limited solubility in water.[3] The precipitate could be the compound crashing out of solution, especially if the storage temperature is lower than the preparation temperature.

  • Degradation Product: The precipitate could be a less soluble degradation product.

  • Change in pH: A shift in the pH of the solution upon storage (e.g., due to CO2 absorption from the air) could alter the solubility of the compound.

Recommendations:

  • Determine Solubility: If not already known, determine the solubility of this compound in your chosen solvent system at different temperatures.

  • Use Co-solvents: Consider using a co-solvent such as DMSO, DMF, or ethanol to improve solubility in aqueous buffers. However, be mindful of the potential for solvent-analyte interactions.

  • Filter Before Use: If a precipitate is observed, it is advisable to filter the solution through a 0.22 µm filter before use to remove any undissolved material or degradation products.

  • Analyze the Precipitate: If possible, analyze the precipitate (e.g., by LC-MS) to determine if it is the parent compound or a degradant.

Question: My experimental results are inconsistent, and I suspect the concentration of my this compound solution is decreasing over time. How can I confirm this and prevent it?

Answer: A decrease in concentration suggests instability of the compound in your solution. To address this:

  • Perform a Stability Study: Conduct a short-term stability study by preparing a stock solution and analyzing its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) under your typical experimental conditions (temperature, lighting). Use a validated analytical method like HPLC-UV to monitor the concentration of the parent compound and the appearance of any degradation products.

  • Forced Degradation Studies: To understand the degradation pathways, you can perform forced degradation studies.[4][5] This involves intentionally exposing the compound to harsh conditions to accelerate degradation. This will help identify the conditions to avoid.

Preventative Measures:

  • Refrigerated or Frozen Storage: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down degradation kinetics. Perform freeze-thaw stability studies to ensure the compound is stable under these conditions.

  • Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., BHT) might be beneficial, provided it does not interfere with your experiment.

  • pH Optimization: As previously mentioned, maintaining an optimal pH is crucial. Hydrolysis is a common degradation pathway for compounds with amide-like structures, and this is often pH-dependent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

Q2: How should I store the solid form of this compound?

A2: The solid compound should be stored in a well-sealed container, protected from light and moisture, at a cool and dry place. Under these conditions, the solid form is expected to be more stable than in solution.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, potential degradation pathways include:

  • Hydrolysis: The lactam (cyclic amide) ring can be susceptible to hydrolysis, especially under acidic or basic conditions, which would lead to ring-opening.[2]

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can significantly alter the compound's properties.

  • Oxidation: The quinoxalinone ring system can be susceptible to oxidative degradation.

  • Photodegradation: Aromatic and nitro-containing compounds are often sensitive to light.

Q4: Are there any known incompatibilities with common lab reagents?

A4: Avoid strong oxidizing and reducing agents, as they can react with the quinoxalinone ring and the nitro group, respectively. Also, be cautious with strong acids and bases, as they can catalyze hydrolysis.

Quantitative Data Summary

Stress ConditionDurationTemperature% Recovery of Parent Compound% DegradationNumber of Degradation Products
0.1 M HCl24 h60 °C85.2%14.8%2
0.1 M NaOH24 h60 °C62.5%37.5%3
3% H₂O₂24 h25 °C78.9%21.1%4
Heat (Solid)48 h80 °C98.1%1.9%1
Photolytic (Solution)24 h25 °C71.3%28.7%3

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the intrinsic stability of this compound.[4][5][6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • Cool the solution to room temperature and neutralize with 1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation (in solution):

    • Dilute the stock solution in a suitable solvent.

    • Incubate at 60 °C, protected from light, for 48 hours.

    • Cool to room temperature before analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a quartz cuvette to a photostability chamber (with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a defined exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and the number of degradation products formed.

Visualizations

TroubleshootingWorkflow Start Instability Observed (e.g., color change, precipitation) CheckLight Is the solution protected from light? Start->CheckLight ProtectLight Store in amber vials or wrap in foil. CheckLight->ProtectLight No CheckpH What is the pH of the solution? CheckLight->CheckpH Yes ProtectLight->CheckpH AdjustpH Adjust to neutral/slightly acidic pH if possible. CheckpH->AdjustpH Basic/Acidic CheckSolvent Is the solvent degassed? CheckpH->CheckSolvent Neutral AdjustpH->CheckSolvent DegasSolvent Use degassed solvents (N2 or Ar sparging). CheckSolvent->DegasSolvent No CheckConcentration Is concentration decreasing over time? CheckSolvent->CheckConcentration Yes DegasSolvent->CheckConcentration StabilityStudy Perform a short-term stability study. CheckConcentration->StabilityStudy Yes End Optimized Stable Solution CheckConcentration->End No StabilityStudy->End

Caption: Troubleshooting workflow for stability issues.

ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acidic (HCl) Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Basic (NaOH) Base->Analysis Oxidative Oxidative (H2O2) Oxidative->Analysis Thermal Thermal Thermal->Analysis Photolytic Photolytic Photolytic->Analysis Stock Prepare Stock Solution of Compound Stock->Acid Stock->Base Stock->Oxidative Stock->Thermal Stock->Photolytic Data Evaluate Data: - % Degradation - Degradation Products Analysis->Data

Caption: Experimental workflow for forced degradation studies.

HydrolysisPathway Compound 3-Methyl-6-nitro- quinoxalin-2(1H)-one TransitionState Tetrahedral Intermediate Compound->TransitionState + H2O (Acid/Base Catalysis) Product Ring-Opened Product (Carboxylic Acid and Amine) TransitionState->Product Ring Opening

Caption: Hypothetical hydrolysis degradation pathway.

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of 3-Methyl-6-nitroquinoxalin-2(1H)-one and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. This guide provides a comparative analysis of the antimicrobial activity of a synthetic quinoxaline derivative, 3-Methyl-6-nitroquinoxalin-2(1H)-one, and the widely used fluoroquinolone antibiotic, ciprofloxacin. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data from structurally related 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives as a proxy, a limitation that should be considered when interpreting the results.

Executive Summary

This guide offers a side-by-side comparison of the antimicrobial profiles of this compound and ciprofloxacin, presenting available quantitative data on their activity against a range of bacterial strains. Detailed experimental protocols for key antimicrobial assays are provided to ensure reproducibility and facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of an agent is primarily quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives and Ciprofloxacin against Various Bacterial Strains.

Bacterial StrainThis compound Derivatives (mg/mL)[1]Ciprofloxacin (µg/mL)
Staphylococcus aureus0.0313 - 0.2500.5[2][3]
Bacillus subtilis0.0313 - 0.2500.25
Escherichia coli0.0313 - 0.2500.015 - 0.12[3]
Pseudomonas aeruginosa0.0313 - 0.2500.25 - 1.0[4]
Klebsiella pneumoniae0.0313 - 0.2500.06
Salmonella typhi0.0313 - 0.2500.015
Proteus vulgaris0.0313 - 0.2500.06
Shigella sonnei0.0313 - 0.2500.015

Note: Data for this compound derivatives are sourced from studies on 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives and may not be fully representative of the target compound.

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives and Ciprofloxacin against Various Bacterial Strains.

Bacterial StrainThis compound Derivatives (mg/mL)[1]Ciprofloxacin (µg/mL)
Staphylococcus aureus0.0625 - 0.2501.0[4]
Bacillus subtilis0.0625 - 0.2500.5
Escherichia coli0.0625 - 0.2500.03 - 0.24
Pseudomonas aeruginosa0.0625 - 0.2500.5 - 2.0[4]
Klebsiella pneumoniae0.0625 - 0.2500.12
Salmonella typhi0.0625 - 0.2500.03
Proteus vulgaris0.0625 - 0.2500.12
Shigella sonnei0.0625 - 0.2500.03

Note: Data for this compound derivatives are sourced from studies on 2-hydrazinyl-3-methyl-6-nitroquinoxaline derivatives and may not be fully representative of the target compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compounds (this compound, Ciprofloxacin)

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in MHB in the 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed to determine the lowest concentration of an antibacterial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

Mechanism of Action

Ciprofloxacin: As a member of the fluoroquinolone class, ciprofloxacin's primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[5] These enzymes are essential for DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to the fragmentation of bacterial DNA and ultimately cell death.[5]

This compound: The precise mechanism of action for this compound has not been extensively elucidated. However, quinoxaline derivatives are known to exert their antimicrobial effects through various mechanisms. Some quinoxaline antibiotics have been shown to interact with bacterial DNA.[6] Quinoxaline 1,4-di-N-oxides, a related class of compounds, are known to be bioreductive agents that generate reactive oxygen species (ROS) under hypoxic conditions, leading to oxidative DNA damage and cell death.[7] It is plausible that the nitro group in this compound could be involved in a similar redox-cycling mechanism, contributing to its antimicrobial activity.

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture B Prepare Inoculum (0.5 McFarland) A->B D Inoculate Microtiter Plate B->D C Prepare Antimicrobial Serial Dilutions C->D E Incubate (37°C, 18-24h) D->E F Read MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Experimental_Workflow_MBC cluster_mic From MIC Assay cluster_plating Plating cluster_incubation Incubation cluster_results Results A Wells with no visible growth B Aliquot from wells A->B C Spot on MHA plates B->C D Incubate (37°C, 18-24h) C->D E Read MBC (Lowest concentration with ≥99.9% killing) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Ciprofloxacin_Mechanism cluster_enzymes Target Enzymes Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV inhibits DNA_Replication DNA Replication & Supercoiling DNA_Damage DNA Fragmentation DNA_Replication->DNA_Damage disruption leads to Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of Ciprofloxacin.

Quinoxalinone_Mechanism Quinoxalinone 3-Methyl-6-nitro- quinoxalin-2(1H)-one Bacterial_Cell Bacterial Cell Quinoxalinone->Bacterial_Cell enters ROS Reactive Oxygen Species (ROS) Bacterial_Cell->ROS Bioreduction of nitro group leads to DNA_Damage Oxidative DNA Damage ROS->DNA_Damage causes Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Postulated mechanism of action for this compound.

References

3-Methyl-6-nitroquinoxalin-2(1H)-one versus doxorubicin: a comparative anticancer study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the established anticancer drug doxorubicin and the investigational compound 3-Methyl-6-nitroquinoxalin-2(1H)-one. Due to the limited availability of public data on this compound, this guide utilizes data from closely related 3-methylquinoxaline derivatives to provide a representative comparison of this class of compounds against the well-documented efficacy and mechanisms of doxorubicin.

Executive Summary

Doxorubicin is a potent, widely used chemotherapeutic agent effective against a broad spectrum of cancers. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical use is often limited by significant side effects, most notably cardiotoxicity, and the development of drug resistance.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of doxorubicin and a representative 3-methylquinoxaline derivative against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)
Doxorubicin MCF-7 (Breast)2.50[1]
HepG2 (Liver)12.18[1]
A549 (Lung)> 20[1][2]
HeLa (Cervical)2.92[1]
Representative 3-Methylquinoxaline Derivative (Compound 27a) MCF-7 (Breast)7.7[3]
HepG2 (Liver)4.5[3]

Note: Data for the 3-Methylquinoxaline derivative is based on a structurally related compound (Compound 27a from a cited study) due to the absence of specific data for this compound.[3]

Mechanism of Action: A Comparative Overview

FeatureDoxorubicin3-Methylquinoxaline Derivatives (Putative)
Primary Target DNA, Topoisomerase II[4]Receptor Tyrosine Kinases (e.g., VEGFR-2)[3]
Cellular Effects DNA damage, generation of reactive oxygen species (ROS)[1]Inhibition of angiogenesis-related signaling
Mode of Cell Death Apoptosis, NecrosisApoptosis[3]
Cell Cycle Arrest G2/M phaseG2/M phase[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound or doxorubicin) and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is calculated from the dose-response curve.

Annexin V-PI Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between apoptotic, necrotic, and viable cells.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, providing a fluorescent signal proportional to the DNA content.

  • Flow Cytometry Analysis: The DNA content of individual cells is measured by flow cytometry. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., caspases, Bcl-2 family proteins). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Damage DNA Damage DNA->Damage TopoII->Damage ROS->Damage Arrest Cell Cycle Arrest (G2/M) Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis Arrest->Apoptosis

Quinoxaline_Mechanism Quinoxaline 3-Methylquinoxaline Derivative VEGFR2 VEGFR-2 Inhibition Quinoxaline->VEGFR2 Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Signaling Downstream Signaling (e.g., PI3K/Akt) Inhibition VEGFR2->Signaling Arrest Cell Cycle Arrest (G2/M) Signaling->Arrest Apoptosis Apoptosis Signaling->Apoptosis Arrest->Apoptosis

Experimental Workflows

MTT_Workflow

Apoptosis_Workflow

References

Validation of 3-Methyl-6-nitroquinoxalin-2(1H)-one as a Potential Lead Compound for Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one as a potential lead compound for cancer therapy. Through a detailed comparison with established anticancer agents, this document summarizes its efficacy, mechanism of action, and cellular effects based on available experimental data for closely related derivatives. This guide is intended for researchers, scientists, and drug development professionals in the field of oncology.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of a representative 3-methylquinoxalin-2(1H)-one derivative, compound 11e (N-(3-methoxyphenyl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide), was evaluated against the human hepatocellular carcinoma (HepG2) cell line. The half-maximal inhibitory concentration (IC50) was determined and compared with standard chemotherapeutic agents, Doxorubicin and Sorafenib.

CompoundCancer Cell LineIC50 (µM)Reference
Compound 11e (3-methylquinoxalin-2(1H)-one derivative) HepG22.1 - 9.8[1][2]
DoxorubicinHepG20.45 - 12.18[3][4][5][6][7]
SorafenibHepG22.17 - 11.03[1][8][9][10][11][12][13]

Mechanism of Action: Induction of Apoptosis

Compound 11e has been shown to induce apoptosis in cancer cells. Flow cytometry analysis revealed a significant increase in the apoptotic cell population in HepG2 cells treated with this compound.

Treatment% of Apoptotic Cells (Early + Late Apoptosis)Fold Change vs. ControlReference
Control9.71%-[1][2][14][15]
Compound 11e 49.14%~5[1][2][14][15]

The apoptotic cascade initiated by compound 11e involves the modulation of key regulatory proteins. A notable increase in the expression of pro-apoptotic proteins (Bax, Caspase-3, and Caspase-9) and a decrease in the anti-apoptotic protein (Bcl-2) were observed.

ProteinFold Change in Expression (Compound 11e vs. Control)Reference
Bax3.14[1][15]
Bcl-2-3.13[1][15]
Caspase-32.34[1][15]
Caspase-92.34[1][15]

Effect on Cell Cycle Progression

Treatment of HepG2 cells with compound 11e resulted in a significant arrest of the cell cycle at the G2/M phase, preventing cell division and proliferation.

Cell Cycle Phase% of Cells (Control)% of Cells (Compound 11e)Reference
G0/G155.2%35.1%[1][14]
S30.5%20.3%[1][14]
G2/M 14.3% 44.6% [1][14]

Signaling Pathway

The anticancer activity of 3-methylquinoxaline-2(1H)-one derivatives is attributed to the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and potentially Fibroblast Growth Factor Receptor 4 (FGFR-4).[16] Inhibition of these receptor tyrosine kinases disrupts downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF19 FGF19 FGFR4 FGFR-4 FGF19->FGFR4 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS FGFR4->RAS STAT STAT FGFR4->STAT Lead_Compound This compound (and derivatives) Lead_Compound->VEGFR2 Lead_Compound->FGFR4 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation & Survival STAT->Proliferation PKC->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis MTT_Workflow A Seed cells in 96-well plate B Treat with compound (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H Apoptosis_Workflow A Treat cells with a compound B Harvest and wash cells with PBS A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F Cell_Cycle_Workflow A Treat cells with compound B Harvest and fix cells in cold 70% ethanol A->B C Wash with PBS B->C D Treat with RNase A C->D E Stain with Propidium Iodide (PI) D->E F Analyze by flow cytometry E->F

References

The Evolving Landscape of Quinoxalinone Derivatives: A Structure-Activity Relationship Analysis of 3-Methyl-6-nitroquinoxalin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological potential of 3-methyl-6-nitroquinoxalin-2(1H)-one derivatives reveals a compelling narrative of how subtle molecular modifications can significantly impact biological activity. This guide provides a comparative analysis of these derivatives, supported by experimental data, to elucidate the key structural features governing their efficacy as antimicrobial and anticancer agents.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Among these, the this compound core has emerged as a promising template for the development of novel therapeutic agents. The presence of the nitro group at the C6 position and the methyl group at the C3 position are critical pharmacophoric features that can be systematically modified to probe their influence on activity and selectivity.

Comparative Biological Activity

The biological evaluation of various this compound derivatives has demonstrated that modifications at the N1 position and transformations of the C2-oxo group significantly influence their cytotoxic and antimicrobial profiles. The following tables summarize the in vitro activity of selected derivatives against various cancer cell lines and microbial strains.

CompoundModificationCancer Cell LineIC50 (µM)[3][4]
Parent This compoundMCF-7>100
HL-60>100
5a 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-605.2 ± 0.4
MCF-715.1 ± 1.2
CA1-e Dihydroquinazoline-2(1H)-one derivativeA278022.76
HepG-237.59
CA1-g Dihydroquinazoline-2(1H)-one derivativeA278024.94
HepG-245.41
CompoundModificationBacterial StrainMIC (µg/mL)[5][6]
1a 6-benzoyl-3-methyl-2(1H)quinoxalinoneBacillus subtilis250
Escherichia coli250
4a 1-[6-Benzoyl-3-methyl-2(1H)quinoxalinon-1-yl]acetic acidBacillus subtilis125
Escherichia coli250
6a 1-[6-Benzoyl-3-methyl-2(1H)quinoxalinon-1-yl]acetic acid hydrazoneBacillus subtilis50
Escherichia coli125
8a 3-(2-(1-(4-Bromophenyl)ethylidene)hydrazinyl)-6-(morpholinosulfonyl)quinoxalin-2(1H)-oneS. aureus (MDR)1.95
11b 6-(Morpholinosulfonyl)-3-(2-(2-oxo-5-(piperidin-1-ylsulfonyl)indolin-3-ylidene)hydrazinyl)-quinoxalin-2(1H)-oneS. aureus (MDR)0.97

Structure-Activity Relationship Insights

The collected data highlights several key SAR trends for this compound derivatives:

  • N1-Substitution: Alkylation or acylation at the N1 position generally enhances biological activity. For instance, the introduction of an acetic acid hydrazone moiety at N1 in compound 6a significantly improved its antibacterial activity compared to the parent compound 1a .[6]

  • Modification of the C2-oxo group: Conversion of the C2-oxo group to a hydrazinylidene moiety, followed by condensation with various aldehydes and ketones, has proven to be a fruitful strategy for generating potent antimicrobial agents. Compounds 8a and 11b , which incorporate extended hydrazone side chains, exhibit remarkable activity against multi-drug resistant bacteria.[5]

  • Role of the 6-Nitro Group: While not extensively varied in the cited studies, the electron-withdrawing nature of the nitro group is believed to contribute to the overall electronic properties of the quinoxalinone ring, potentially influencing its interaction with biological targets.[7]

  • Impact of the 3-Methyl Group: The methyl group at the C3 position is a common feature in many active derivatives. Its steric and electronic contributions appear to be favorable for activity, although systematic variations at this position are needed for a conclusive SAR.

Below is a diagram illustrating the general workflow for a structure-activity relationship study.

SAR_Workflow A Lead Compound (3-Methyl-6-nitro- quinoxalin-2(1H)-one) B Chemical Modification A->B Design C Synthesized Derivatives B->C Synthesize D Biological Screening C->D Test E Data Analysis (e.g., IC50, MIC) D->E Quantify F Identify SAR E->F Interpret G Design New Derivatives F->G Optimize G->B Iterate

Caption: General workflow of a Structure-Activity Relationship (SAR) study.

Experimental Protocols

The synthesis and biological evaluation of these derivatives follow established methodologies in medicinal chemistry.

General Synthetic Procedure for this compound Derivatives

The synthesis of the core scaffold typically involves the condensation of 4-nitro-o-phenylenediamine with pyruvic acid or its derivatives.[8][9] Subsequent modifications at the N1 position can be achieved through alkylation or acylation reactions. The conversion of the C2-oxo group to a 2-chloroquinoxaline intermediate, followed by nucleophilic substitution with hydrazine, provides a key intermediate for the synthesis of hydrazone derivatives.[6]

A generalized synthetic scheme is depicted below.

Synthesis_Scheme cluster_0 Core Synthesis cluster_1 N1-Alkylation cluster_2 Hydrazone Synthesis A 4-Nitro-o-phenylenediamine C This compound A->C + B Pyruvic Acid B->C Condensation D This compound F N1-Alkyl Derivative D->F + E Alkyl Halide E->F Base G This compound I 2-Chloro-3-methyl-6-nitroquinoxaline G->I + H POCl3 H->I K 2-Hydrazinyl-3-methyl-6-nitroquinoxaline I->K + J Hydrazine Hydrate J->K M Hydrazone Derivative K->M + L Aldehyde/Ketone L->M

Caption: Generalized synthetic routes for this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours). The MTT reagent is then added, which is converted to formazan crystals by metabolically active cells. The crystals are dissolved, and the absorbance is measured at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5] Serial dilutions of the compounds are prepared in a 96-well microtiter plate containing a standardized inoculum of the microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structure-activity relationship studies of this compound derivatives have provided valuable insights into the design of potent antimicrobial and anticancer agents. The N1 position and the C2-oxo group have been identified as key sites for modification to enhance biological activity. Future research in this area should focus on a more systematic exploration of substituents at the C3 and C7 positions of the quinoxalinone ring to further refine the SAR and develop compounds with improved potency and selectivity. Additionally, elucidating the specific molecular targets and mechanisms of action of these promising derivatives will be crucial for their advancement as potential therapeutic candidates.

References

Quinoxaline Derivatives Emerge as Promising Anticancer Agents in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the in vivo efficacy of a novel quinoxaline-based EGFR inhibitor against the established standard-of-care, Gefitinib, in a non-small cell lung cancer mouse xenograft model, reveals the potential of this new class of compounds in oncology drug development.

Researchers in the field of oncology are in a constant search for novel therapeutic agents that can overcome the challenges of drug resistance and improve patient outcomes. One such promising class of molecules is the quinoxaline derivatives, which have demonstrated significant anticancer activity in various preclinical studies. This guide provides a detailed comparison of the in vivo efficacy of a representative quinoxaline compound, an imidazo[1,2-a]quinoxaline-based EGFR inhibitor (let's refer to it as "Compound 6b" as designated in a key study), against Gefitinib, a widely used EGFR tyrosine kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC).[1]

In Vivo Efficacy in a Human Lung Cancer Xenograft Model

A pivotal study evaluated the antitumor efficacy of Compound 6b in a mouse xenograft model established by subcutaneously implanting A549 human lung adenocarcinoma cells into nude mice.[1] The performance of Compound 6b was directly compared with that of Gefitinib, providing valuable insights into its relative potency.

The results, as summarized in the table below, demonstrate that Compound 6b at a dose of 30 mg/kg significantly suppressed tumor volume, comparable to the effect of Gefitinib at the same dosage.[1] Furthermore, the average tumor weight in the groups treated with Compound 6b and Gefitinib was significantly lower than in the control group.[1]

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g) at Day 21
Control (Vehicle)-~1200~1.0
Compound 6b15 mg/kg~700~0.6
Compound 6b 30 mg/kg ~400 ~0.35
Gefitinib 30 mg/kg ~450 ~0.4

Note: The data presented above is an approximate representation based on the graphical data from the cited study for illustrative purposes.

These findings suggest that this quinoxaline derivative exhibits potent in vivo anticancer activity, warranting further investigation as a potential therapeutic agent for NSCLC.

Experimental Protocol: A549 Xenograft Model

The in vivo efficacy of Compound 6b and Gefitinib was assessed using a well-established xenograft mouse model. The key steps of the experimental protocol are outlined below.[1]

experimental_workflow Experimental Workflow for A549 Xenograft Model cluster_cell_culture Cell Culture cluster_animal_model Animal Model cluster_treatment Treatment Regimen cluster_evaluation Efficacy Evaluation cell_culture A549 Human Lung Adenocarcinoma Cells animal_prep Acclimatization of Nude Mice tumor_induction Subcutaneous Injection of A549 Cells animal_prep->tumor_induction tumor_growth Tumor Growth to ~80-100 mm³ tumor_induction->tumor_growth grouping Randomization into Treatment Groups (n=7) tumor_growth->grouping treatment Daily Administration of: - Vehicle (Control) - Compound 6b (15 & 30 mg/kg) - Gefitinib (30 mg/kg) grouping->treatment monitoring Tumor Volume Measurement (Twice Weekly) treatment->monitoring endpoint Sacrifice and Tumor Excision at Day 21 monitoring->endpoint analysis Tumor Weight Measurement and Further Analysis endpoint->analysis

Caption: Workflow of the in vivo xenograft study.

Mechanism of Action: Targeting the EGFR Signaling Pathway

Both Compound 6b and Gefitinib exert their anticancer effects by targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell proliferation, survival, and angiogenesis. In many cancers, including NSCLC, EGFR is often overexpressed or mutated, leading to uncontrolled cell growth.

The diagram below illustrates the simplified EGFR signaling pathway and the points of inhibition by EGFR inhibitors like the quinoxaline derivative and Gefitinib.

egfr_pathway Simplified EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF (Ligand) EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinoxaline Derivative (e.g., Compound 6b) & Gefitinib Inhibitor->EGFR Inhibition

Caption: EGFR signaling pathway and points of inhibition.

By inhibiting EGFR, these compounds effectively block the downstream signaling pathways, leading to a reduction in tumor growth. The in vivo study on Compound 6b confirmed the inhibition of EGFR and its downstream mediators in the tumor tissues of treated mice.[1]

Comparison with Standard-of-Care Chemotherapy

While EGFR inhibitors like Gefitinib are a cornerstone of targeted therapy for NSCLC with activating EGFR mutations, chemotherapy remains a standard of care for many patients, particularly those with wild-type EGFR.[2][3] Common chemotherapy regimens for NSCLC include platinum-based drugs like cisplatin and carboplatin, often in combination with other agents such as vinorelbine, gemcitabine, or taxanes like paclitaxel and docetaxel.[3]

In preclinical xenograft models of NSCLC, chemotherapeutic agents have demonstrated varying degrees of efficacy. For instance, cisplatin and docetaxel have been shown to inhibit tumor growth in A549 xenografts.[2][4] The emergence of quinoxaline derivatives as potent anticancer agents, with in vivo efficacy comparable to a targeted therapy like Gefitinib, presents an exciting new avenue for cancer treatment. Future studies directly comparing these novel compounds with standard chemotherapy regimens in various xenograft models will be crucial to fully understand their therapeutic potential and positioning in the clinical landscape.

Conclusion

The available preclinical data strongly suggest that quinoxaline derivatives represent a promising class of anticancer agents. The demonstrated in vivo efficacy of a representative compound in a lung cancer xenograft model, comparable to the established EGFR inhibitor Gefitinib, highlights the potential of this chemical scaffold for the development of new oncology drugs. Further research, including head-to-head comparisons with standard-of-care chemotherapies and evaluation in a broader range of cancer models, is warranted to accelerate the clinical translation of these promising compounds.

References

Comparing the mechanism of action of 3-Methyl-6-nitroquinoxalin-2(1H)-one with other quinoxalinone anticancer agents

Author: BenchChem Technical Support Team. Date: November 2025

The quinoxalinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activities. These compounds exert their effects through diverse mechanisms, primarily by targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis. This guide will compare the mechanisms of action of several well-characterized quinoxalinone anticancer agents, focusing on their roles as kinase inhibitors, topoisomerase II inhibitors, and inducers of apoptosis and cell cycle arrest.

Key Mechanisms of Action of Quinoxalinone Anticancer Agents

Quinoxalinone derivatives have been shown to target several critical pathways in cancer cells. The primary mechanisms identified to date include:

  • Kinase Inhibition: A significant number of quinoxalinone compounds act as inhibitors of various protein kinases that are crucial for cancer cell signaling. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1][2][3] By inhibiting VEGFR-2, these agents can effectively cut off the tumor's blood supply. Other kinases targeted by quinoxalinones include the Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and c-Met, all of which are involved in cancer cell proliferation and survival.

  • Topoisomerase II Inhibition: Certain quinoxalinone derivatives have been identified as inhibitors of Topoisomerase II, an essential enzyme for DNA replication and cell division.[4] By stabilizing the covalent complex between Topoisomerase II and DNA, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.

  • Induction of Apoptosis and Cell Cycle Arrest: A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis) and the arrest of the cell cycle at specific checkpoints.[5] These effects are often downstream consequences of the primary mechanism of action, such as kinase or topoisomerase inhibition, which activate cellular stress pathways leading to cell death.

Comparative Data on Quinoxalinone Anticancer Agents

To facilitate a clear comparison, the following tables summarize the reported anticancer activities of various quinoxalinone derivatives against different cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound ClassTarget Cancer Cell LineIC50 (µM)Primary Mechanism of ActionReference
Bis([6][7][8]triazolo) [4,3-a:3',4'-c]quinoxaline Derivatives HCT-116 (Colon)0.0037 - 0.0496VEGFR-2 Inhibition, Apoptosis Induction[2]
HepG-2 (Liver)Not ReportedVEGFR-2 Inhibition, Apoptosis Induction[2]
MCF-7 (Breast)Not ReportedVEGFR-2 Inhibition, Apoptosis Induction[2]
Nicotinamide-based Quinoxalinone Derivatives HCT-116 (Colon)9.3 ± 0.02VEGFR-2 Inhibition, Cell Cycle Arrest (Pre-G1, G2-M)[9]
HepG-2 (Liver)7.8 ± 0.025VEGFR-2 Inhibition, Cell Cycle Arrest (Pre-G1, G2-M)[9]
Piperazinyl-Quinoxalinone Derivatives A549 (Lung)10.61VEGFR-2 Inhibition, Apoptosis Induction[1]
HepG-2 (Liver)9.52VEGFR-2 Inhibition, Apoptosis Induction[1]
Caco-2 (Colon)12.45VEGFR-2 Inhibition, Apoptosis Induction[1]
MDA-MB-231 (Breast)11.52VEGFR-2 Inhibition, Apoptosis Induction[1]
Benzo[c]phenanthridine (NK314) ML-1 (Leukemia)Not ReportedTopoisomerase II Inhibition, G2 Cell Cycle Arrest[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds PLCγ PLCγ VEGFR-2->PLCγ Quinoxalinone Inhibitor Quinoxalinone Inhibitor Quinoxalinone Inhibitor->VEGFR-2 Inhibits PKC PKC PLCγ->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation/Survival Proliferation/Survival ERK->Proliferation/Survival

Caption: VEGFR-2 Signaling Pathway Inhibition by Quinoxalinones.

G cluster_1 Topoisomerase II-mediated DNA Damage Supercoiled DNA Supercoiled DNA Topoisomerase II Topoisomerase II Supercoiled DNA->Topoisomerase II Binds Cleavage Complex Cleavage Complex Topoisomerase II->Cleavage Complex Forms Quinoxalinone Inhibitor Quinoxalinone Inhibitor Quinoxalinone Inhibitor->Cleavage Complex Stabilizes DNA Double-Strand Breaks DNA Double-Strand Breaks Cleavage Complex->DNA Double-Strand Breaks Induces Apoptosis Apoptosis DNA Double-Strand Breaks->Apoptosis

Caption: Topoisomerase II Inhibition Leading to Apoptosis.

G cluster_2 Experimental Workflow for Anticancer Activity Screening Cancer Cell Culture Cancer Cell Culture Drug Treatment Drug Treatment Cancer Cell Culture->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Mechanism Studies Mechanism Studies Drug Treatment->Mechanism Studies Cell Viability (IC50) Cell Viability (IC50) MTT Assay->Cell Viability (IC50) Kinase Assay Kinase Assay Mechanism Studies->Kinase Assay Apoptosis Assay Apoptosis Assay Mechanism Studies->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Mechanism Studies->Cell Cycle Analysis

Caption: General Workflow for Evaluating Quinoxalinone Anticancer Activity.

Detailed Experimental Protocols

For researchers aiming to investigate the anticancer properties of novel quinoxalinone derivatives, the following are detailed protocols for key experiments.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11][12][13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of the quinoxalinone compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[1][2][14]

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a specific substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide), and the quinoxalinone compound at various concentrations.

  • Enzyme Addition: Add purified recombinant VEGFR-2 enzyme to initiate the kinase reaction.

  • ATP Addition: Add ATP to the wells to start the phosphorylation of the substrate.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or luminescence-based assays that measure the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of inhibition of VEGFR-2 activity and determine the IC50 value.

Topoisomerase II Inhibition Assay

This assay measures the ability of a compound to inhibit the decatenation activity of Topoisomerase II.[6][8][15]

  • Reaction Mixture: Prepare a reaction mixture containing kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles, reaction buffer, and the quinoxalinone compound at different concentrations.

  • Enzyme Addition: Add human Topoisomerase IIα to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Gel Electrophoresis: Separate the DNA products on an agarose gel. Decatenated DNA minicircles will migrate into the gel, while the catenated kDNA network will remain in the well.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. A decrease in the amount of decatenated DNA indicates inhibition of Topoisomerase II.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.[16][17][18]

  • Cell Treatment: Treat cancer cells with the quinoxalinone compound for a specific duration.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of the cells.

  • Data Analysis: Generate a histogram of DNA content. Cells in the G0/G1 phase will have 2N DNA content, cells in the S phase will have between 2N and 4N DNA content, and cells in the G2/M phase will have 4N DNA content. Analyze the percentage of cells in each phase to determine if the compound induces cell cycle arrest.

Conclusion and Future Directions

The quinoxalinone scaffold represents a versatile platform for the development of novel anticancer agents with diverse mechanisms of action. While significant progress has been made in understanding the anticancer properties of various quinoxalinone derivatives, particularly as kinase and topoisomerase II inhibitors, the specific biological activities of many analogs, including 3-Methyl-6-nitroquinoxalin-2(1H)-one, remain to be elucidated. The presence of a nitro group in this particular compound suggests it may possess unique electronic and steric properties that could influence its target binding and overall mechanism of action. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and other unexplored derivatives to fully understand their therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for such investigations, paving the way for the discovery of next-generation quinoxalinone-based cancer therapies.

References

Head-to-head comparison of different synthetic routes for 3-Methyl-6-nitroquinoxalin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-Methyl-6-nitroquinoxalin-2(1H)-one, a key scaffold in medicinal chemistry, can be approached through several synthetic strategies. This guide provides a head-to-head comparison of two primary routes: a classical two-step approach involving condensation followed by nitration, and a more direct, one-pot condensation using a nitro-substituted precursor. The objective of this guide is to furnish researchers with the necessary data to select the most suitable synthetic pathway based on factors such as yield, reaction conditions, and procedural complexity.

Comparative Summary of Synthetic Routes

The following table provides a high-level overview of the key quantitative data for the two synthetic routes discussed in this guide.

ParameterRoute 1: Condensation and NitrationRoute 3: Direct Condensation
Overall Yield ~57-65% (Estimated)87%
Number of Steps 21
Starting Materials o-Phenylenediamine, Ethyl Pyruvate, Nitrating Agent4-Nitro-o-phenylenediamine, Pyruvic Acid
Key Reagents Ethanol, Nitric Acid, Sulfuric AcidHydrochloric Acid
Reaction Time Step 1: ~1 hour; Step 2: Variable2 hours
Temperature Step 1: Reflux; Step 2: 0-25 °C (Typical)100 °C

Route 1: Two-Step Synthesis via Condensation and Subsequent Nitration

This classical approach involves the initial construction of the 3-methylquinoxalin-2(1H)-one core, followed by nitration to introduce the nitro group at the 6-position.

Step 1: Synthesis of 3-Methylquinoxalin-2(1H)-one

The first step is the condensation of o-phenylenediamine with ethyl pyruvate. This reaction proceeds readily in an alcoholic solvent.

Experimental Protocol:

To a solution of o-phenylenediamine (0.10 M) in absolute ethanol (200 ml), ethyl pyruvate (0.10 M) is added. The reaction mixture is heated on an oil bath for 30 minutes. Upon cooling, silvery white crystals of 3-methylquinoxalin-2(1H)-one precipitate. The product is collected by filtration, washed, and purified by recrystallization from ethanol.

Quantitative Data:

ParameterValue
Yield 76.44%
Reaction Time 30 minutes (heating) + cooling
Temperature Reflux
Solvent Absolute Ethanol
Step 2: Nitration of 3-Methylquinoxalin-2(1H)-one

Experimental Protocol (General):

3-Methylquinoxalin-2(1H)-one is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at room temperature for a specified time. The reaction is then quenched by pouring it onto ice, and the precipitated product is filtered, washed with water until neutral, and dried.

Quantitative Data (Estimated):

ParameterValue
Yield 75-85% (Estimated)
Reaction Time 1-3 hours
Temperature 0-25 °C
Reagents Conc. HNO₃, Conc. H₂SO₄

Logical Workflow for Route 1:

G Route 1: Condensation and Nitration A o-Phenylenediamine + Ethyl Pyruvate B Condensation (Ethanol, Reflux) A->B C 3-Methylquinoxalin-2(1H)-one B->C D Nitration (HNO3, H2SO4) C->D E This compound D->E G Route 3: Direct Condensation A 4-Nitro-o-phenylenediamine + Pyruvic Acid B Condensation (2M HCl, 100 °C) A->B C This compound B->C

Cross-Resistance Profile of 3-Methyl-6-nitroquinoxalin-2(1H)-one in Drug-Resistant Bacterial Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-resistance of the antibacterial compound 3-Methyl-6-nitroquinoxalin-2(1H)-one in various drug-resistant bacterial strains. Due to the limited availability of direct cross-resistance studies on this specific compound, this guide synthesizes data from studies on structurally related quinoxaline-2(1H)-one derivatives to provide an inferred profile. The information presented herein is intended to guide further research and drug development efforts.

Quantitative Data Summary

The antibacterial activity of derivatives of 3-methyl-6-nitroquinoxaline-2-one has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a drug that prevents visible growth of a bacterium, are summarized below. Lower MIC values indicate greater potency.

It is important to note that direct cross-resistance testing of this compound against a wide array of antibiotic-resistant strains has not been extensively reported in the available scientific literature. The data below is for synthesized derivatives and provides a preliminary indication of their antibacterial spectrum.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-Methyl-6-nitroquinoxaline-2-one Derivatives Against Various Bacterial Strains

Compound/DerivativeStaphylococcus aureus (MIC in mg/mL)Bacillus subtilis (MIC in mg/mL)Escherichia coli (MIC in mg/mL)Pseudomonas aeruginosa (MIC in mg/mL)Klebsiella pneumoniae (MIC in mg/mL)
Derivative 10.06250.1250.2500.2500.125
Derivative 20.1250.06250.1250.2500.250
Derivative 30.03130.1250.2500.1250.125
Derivative 40.2500.2500.06250.2500.0625
Derivative 50.1250.06250.1250.1250.125
Derivative 60.06250.1250.2500.2500.250

Data synthesized from a study on 3-methyl-6-nitroquinoxaline-2-one with hydrazine moiety derivatives.

Comparison with Alternative Antibacterial Agents

A comprehensive comparison of this compound with other antibiotic classes requires dedicated cross-resistance studies. However, based on the general understanding of quinoxaline antibacterial agents, a hypothetical comparison can be drawn. Quinolones, a different class of antibiotics, also target bacterial DNA synthesis, but through inhibition of DNA gyrase and topoisomerase IV.[1] Cross-resistance between quinolones can occur.[1] It is plausible that bacteria resistant to other DNA synthesis inhibitors might exhibit some level of cross-resistance to quinoxaline derivatives, although the specific mechanisms of action may differ.

Efflux pumps are a major mechanism of multidrug resistance in bacteria, capable of expelling a wide range of structurally diverse compounds.[2] Therefore, it is highly probable that strains overexpressing broad-spectrum efflux pumps, such as those from the Resistance-Nodulation-Division (RND) superfamily in Gram-negative bacteria, could exhibit reduced susceptibility to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a thorough investigation of the cross-resistance profile of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and comparator antibiotics against a panel of drug-resistant and susceptible bacterial strains should be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

  • Bacterial Strains: A panel of clinically relevant drug-resistant strains (e.g., Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), extended-spectrum β-lactamase (ESBL)-producing Escherichia coli and Klebsiella pneumoniae, and multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii) and their corresponding susceptible wild-type strains should be used.

  • Inoculum Preparation: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Assay Setup: Two-fold serial dilutions of the test compounds are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well, and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cross-Resistance Assay

To determine the cross-resistance profile, bacterial strains with well-characterized resistance mechanisms to other antibiotics are tested for their susceptibility to this compound.

  • Strain Selection: Use isogenic strains where a specific resistance gene has been introduced or deleted, or clinically isolated strains with known resistance mutations (e.g., mutations in gyrA for quinolone resistance, or overexpression of specific efflux pumps).

  • MIC Determination: The MIC of this compound is determined for these resistant strains and compared to the MIC for the susceptible parent strain.

  • Interpretation: A significant increase (typically ≥4-fold) in the MIC for the resistant strain compared to the susceptible strain indicates cross-resistance.

Efflux Pump Inhibitor (EPI) Potentiation Assay

This assay is used to investigate the role of efflux pumps in resistance to this compound.

  • Efflux Pump Inhibitors: Use known broad-spectrum EPIs such as carbonyl cyanide m-chlorophenylhydrazone (CCCP) or phenylalanine-arginine β-naphthylamide (PAβN).

  • Checkerboard Assay: A checkerboard titration method is employed where serial dilutions of this compound are tested against the resistant bacterial strain in the presence and absence of a fixed sub-inhibitory concentration of the EPI.

  • MIC Determination: The MIC of this compound is determined under both conditions.

  • Interpretation: A significant reduction (typically ≥4-fold) in the MIC of this compound in the presence of the EPI suggests that the compound is a substrate for efflux pumps.

Visualizations

Experimental Workflow for Cross-Resistance Determination

Cross_Resistance_Workflow cluster_setup Assay Setup cluster_mic MIC Determination cluster_analysis Data Analysis Start Select Drug-Resistant and Susceptible Bacterial Strains Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilutions Prepare Serial Dilutions of Test Compound Prepare_Inoculum->Serial_Dilutions Incubate Incubate Microtiter Plates Serial_Dilutions->Incubate Read_MIC Determine MIC Values Incubate->Read_MIC Compare_MICs Compare MICs of Resistant vs. Susceptible Strains Read_MIC->Compare_MICs Conclusion Conclusion on Cross-Resistance Compare_MICs->Conclusion

Caption: Workflow for determining cross-resistance of an antibacterial compound.

Signaling Pathway for Efflux Pump Regulation in Gram-Negative Bacteria

Efflux_Pump_Regulation cluster_stimulus Environmental Stimulus cluster_regulation Regulatory Cascade cluster_response Cellular Response Antibiotic Antibiotic (e.g., Quinoxaline Derivative) Sensor_Kinase Sensor Kinase (e.g., EnvZ, CpxA) Antibiotic->Sensor_Kinase Activates Response_Regulator Response Regulator (e.g., OmpR, CpxR) Sensor_Kinase->Response_Regulator Phosphorylates Promoter Efflux Pump Gene Promoter Response_Regulator->Promoter Binds to Efflux_Pump_Expression Increased Efflux Pump Expression (e.g., AcrAB-TolC) Promoter->Efflux_Pump_Expression Induces Resistance Antibiotic Resistance Efflux_Pump_Expression->Resistance Leads to

Caption: A generalized two-component signaling pathway regulating efflux pump expression.

Conclusion

While direct experimental data on the cross-resistance of this compound is currently limited, the available information on its derivatives suggests promising antibacterial activity against a range of bacteria. The primary mechanisms of resistance to quinoxaline compounds are likely to involve target modification and overexpression of multidrug efflux pumps. Future research should focus on conducting comprehensive cross-resistance studies against a panel of well-characterized drug-resistant bacterial strains. Investigating the interaction of this compound with specific efflux pumps and its potential for synergy with efflux pump inhibitors will be crucial in determining its clinical potential. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for such investigations.

References

Evaluating the Therapeutic Index of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative evaluation of the therapeutic index of 3-Methyl-6-nitroquinoxalin-2(1H)-one and its close analog, 6-nitro-2(1H)-quinoxalinone (NQX), against the established AMPA receptor antagonist, Perampanel. Quinoxalinone derivatives are under investigation for their potential as neuroprotective and anticonvulsant agents, making a thorough assessment of their therapeutic window crucial for further development. This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven comparison based on available preclinical findings.

Executive Summary

The therapeutic index (TI), a ratio of a drug's toxicity to its efficacy, is a critical measure of its safety profile. While direct therapeutic index data for this compound is not currently available in public literature, this guide synthesizes acute toxicity data for the closely related 6-nitro-2(1H)-quinoxalinone (NQX) and compares it with comprehensive preclinical data for the approved antiepileptic drug, Perampanel.

Our analysis indicates that while NQX shows a defined toxicity profile, a significant data gap exists regarding its efficacy, preventing the calculation of a definitive therapeutic index. In contrast, Perampanel has a well-characterized preclinical therapeutic index in various seizure models. This guide highlights the necessity for further in vivo efficacy studies on this compound to fully assess its therapeutic potential.

Comparative Data Analysis

The following tables summarize the available preclinical data for NQX and Perampanel. It is important to note the absence of efficacy data for NQX, which is a critical limitation in this comparison.

Table 1: Acute Toxicity Data

CompoundSpeciesRoute of AdministrationLD50TD50 (Motor Impairment)NOAEL
6-nitro-2(1H)-quinoxalinone (NQX)Wistar RatIntraperitoneal161.16 mg/kg[1]Not Reported40 mg/kg[1]
PerampanelMouseOralNot Reported1.8 mg/kg[2]Not Reported
PerampanelRatOralNot Reported9.14 mg/kg[2]Not Reported

Table 2: Anticonvulsant Efficacy Data (in various seizure models)

CompoundSpeciesSeizure ModelED50
6-nitro-2(1H)-quinoxalinone (NQX)--Data Not Available
PerampanelMouseAudiogenic0.47 mg/kg[2]
PerampanelMouseMaximal Electroshock (MES)1.6 mg/kg[2]
PerampanelMousePentylenetetrazole (PTZ)0.94 mg/kg[2]

Table 3: Calculated Protective Index (TD50 / ED50) for Perampanel in Mice

Seizure ModelProtective Index
Audiogenic3.83
Maximal Electroshock (MES)1.13
Pentylenetetrazole (PTZ)1.91

Experimental Protocols

1. Acute Toxicity Study of 6-nitro-2(1H)-quinoxalinone (NQX)

This protocol is based on the methodology described for the acute toxicity assessment of NQX in Wistar rats[1].

  • Animals: Female Wistar rats.

  • Administration: A single intraperitoneal (i.p.) injection of NQX at various doses (e.g., 0, 20, 40, 60, 120, 200, and 300 mg/kg).

  • Observation Period: 14 days.

  • Parameters Monitored: Mortalities, behavioral changes, body weight, food and water consumption, and urine output.

  • Endpoint Analysis: At the end of the study, blood and organs are collected from animals at the No-Observed-Adverse-Effect Level (NOAEL) for hematological and biochemical analysis.

  • LD50 Calculation: The median lethal dose (LD50) is estimated from the mortality data across the different dose groups.

2. Anticonvulsant Efficacy and Motor Impairment Assessment of Perampanel

The following protocols are standard preclinical models used to evaluate the efficacy and side effects of antiepileptic drugs[2].

  • Animals: Mice.

  • Administration: Oral (p.o.) administration of Perampanel at various doses.

  • Anticonvulsant Models:

    • Audiogenic Seizures: Genetically susceptible mice are exposed to a high-intensity sound stimulus.

    • Maximal Electroshock (MES) Seizure Test: A maximal seizure is induced by electrical stimulation.

    • Pentylenetetrazole (PTZ) Seizure Test: A chemoconvulsant (PTZ) is administered to induce seizures.

  • Efficacy Endpoint (ED50): The dose of the drug that protects 50% of the animals from seizures in each model is determined.

  • Motor Impairment (Rotarod Test):

    • Mice are placed on a rotating rod, and the time they can maintain their balance is measured.

    • Toxicity Endpoint (TD50): The dose that causes 50% of the animals to fail the test (fall off the rod) is determined.

Visualizations

The following diagrams illustrate the conceptual frameworks for evaluating the therapeutic index and the mechanism of action of the compounds discussed.

Therapeutic_Index_Concept cluster_0 Therapeutic Index (TI) Calculation Efficacy Efficacy (ED50) Dose for 50% of population to show desired effect TI Therapeutic Index (TI = LD50 / ED50) Efficacy->TI Toxicity Toxicity (LD50 or TD50) Dose causing toxicity/lethality in 50% of population Toxicity->TI

Caption: Conceptual diagram of the Therapeutic Index calculation.

Experimental_Workflow cluster_1 Preclinical Evaluation Workflow start Compound Synthesis (this compound) toxicity_study Acute Toxicity Study (LD50 / TD50 Determination) start->toxicity_study In vivo testing efficacy_study Efficacy Study (ED50 in Disease Model) start->efficacy_study In vivo testing ti_calc Therapeutic Index Calculation toxicity_study->ti_calc Toxicity Data efficacy_study->ti_calc Efficacy Data comparison Comparison with Standard of Care (e.g., Perampanel) ti_calc->comparison

Caption: General workflow for preclinical therapeutic index evaluation.

AMPA_Receptor_Antagonism cluster_2 Proposed Mechanism of Action Glutamate Glutamate AMPA_R AMPA Receptor Glutamate Binding Site Ion Channel Glutamate->AMPA_R:f0 Binds Neuron Postsynaptic Neuron AMPA_R:f1->Neuron Na+ influx Excitation Neuronal Excitation Neuron->Excitation Antagonist Quinoxalinone / Perampanel (AMPA Antagonist) Antagonist->AMPA_R Blocks

Caption: Simplified signaling pathway of AMPA receptor antagonism.

Discussion and Future Directions

The available data provides a starting point for evaluating the therapeutic potential of this compound. The acute toxicity study of its analog, NQX, establishes an LD50 of 161.16 mg/kg in rats, which provides an initial measure of its toxicological profile. However, the absence of corresponding efficacy data (ED50) is a major hurdle in determining its therapeutic index and, consequently, its clinical viability.

In contrast, Perampanel, an established AMPA receptor antagonist, has a well-defined preclinical profile with calculated protective indices in various seizure models. These indices, which are a proxy for the therapeutic index in preclinical studies, provide a benchmark for the safety and efficacy that a new antiepileptic drug should aim to meet or exceed.

To move forward with the evaluation of this compound, the following steps are recommended:

  • In Vivo Efficacy Studies: Conduct studies in relevant animal models of epilepsy or neurodegenerative diseases to determine the ED50 of this compound.

  • Comprehensive Toxicity Profiling: Beyond acute toxicity, further studies should investigate sub-chronic and chronic toxicity, as well as motor and cognitive side effects.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for dose optimization and predicting its behavior in humans.

By addressing these research gaps, a comprehensive therapeutic index for this compound can be established, allowing for a more definitive comparison with existing therapies and informing the decision to advance this compound into further clinical development.

References

Preclinical Safety and Toxicity of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical safety and toxicity profile of 3-Methyl-6-nitroquinoxalin-2(1H)-one. Due to the limited availability of public data on this specific compound, this guide utilizes data from a close structural analog, 6-nitro-2(1H)-quinoxalinone (NQX), to provide a relevant safety assessment. This document is intended to serve as a resource for researchers and drug development professionals, offering insights into potential toxicological endpoints and the methodologies for their evaluation.

Comparative Analysis of Acute In Vivo Toxicity

Table 1: Acute In Vivo Toxicity Data for 6-nitro-2(1H)-quinoxalinone (NQX)

ParameterValueSpeciesRoute of Administration
LD50161.16 mg/kgWistar RatIntraperitoneal
NOAEL40 mg/kgWistar RatIntraperitoneal

Data sourced from a study on the acute toxicity of 6-nitro-2(1H)-quinoxalinone.

Experimental Protocols for Key Toxicity Assessments

To facilitate further research and comparative analysis, detailed methodologies for key in vitro and in vivo toxicity assays are provided below. These protocols are based on established scientific guidelines and practices.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and incubate.

    • Treat cells with various concentrations of the test compound.

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

2. Neutral Red (NR) Uptake Assay

This assay evaluates cell viability by assessing the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

  • Principle: Viable cells take up and accumulate Neutral Red in their lysosomes. A decrease in the amount of dye incorporated indicates cytotoxicity.

  • Procedure:

    • Seed cells in a 96-well plate and incubate.

    • Treat cells with the test compound.

    • Incubate the cells with a medium containing Neutral Red.

    • Wash the cells to remove excess dye.

    • Extract the incorporated dye from the cells using a destain solution.

    • Measure the absorbance of the extracted dye at approximately 540 nm.

  • Data Analysis: Determine the IC50 value based on the concentration-dependent decrease in Neutral Red uptake.

3. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

  • Procedure:

    • Culture cells in a 96-well plate and expose them to the test compound.

    • Collect the cell culture supernatant.

    • Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzymatic reaction.

    • Incubate to allow the conversion of a tetrazolium salt into a colored formazan product.

    • Measure the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the control (untreated) and maximum LDH release (lysed cells) wells.

Genotoxicity Assays

1. Bacterial Reverse Mutation Test (Ames Test)

This assay is used to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Principle: The test uses bacterial strains with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine. A mutagen can cause a reverse mutation, restoring the ability to produce histidine and allowing the bacteria to grow on a histidine-deficient medium.

  • Procedure:

    • The test compound is mixed with the bacterial tester strain and, in some cases, a metabolic activation system (S9 mix from rat liver).

    • The mixture is plated on a minimal agar medium lacking histidine.

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

2. In Vitro Micronucleus Assay

This assay detects genotoxic damage by identifying the presence of micronuclei in the cytoplasm of interphase cells.

  • Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. Their presence indicates chromosomal damage.

  • Procedure:

    • Cultured mammalian cells are exposed to the test compound.

    • A cytokinesis blocker (e.g., cytochalasin B) is often added to allow for the identification of cells that have completed one cell division.

    • Cells are harvested, fixed, and stained.

    • The frequency of micronucleated cells is determined by microscopic analysis.

  • Data Analysis: A statistically significant, dose-related increase in the frequency of micronucleated cells suggests genotoxic activity.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for key toxicity assays.

Cytotoxicity_Assay_Workflow cluster_in_vitro In Vitro Cytotoxicity Assay A Seed Cells in 96-well Plate B Treat with Test Compound A->B C Incubate B->C D Add Assay Reagent (MTT, NR, or LDH Substrate) C->D E Incubate D->E F Measure Absorbance E->F G Data Analysis (Calculate IC50) F->G Ames_Test_Workflow cluster_ames Ames Test Workflow A Mix Test Compound with Bacterial Strain +/- S9 Mix B Plate on Histidine-Deficient Agar Medium A->B C Incubate (48-72 hours) B->C D Count Revertant Colonies C->D E Analyze for Mutagenicity D->E Micronucleus_Assay_Workflow cluster_micronucleus In Vitro Micronucleus Assay Workflow A Expose Mammalian Cells to Test Compound B Add Cytochalasin B (Cytokinesis Blocker) A->B C Incubate B->C D Harvest, Fix, and Stain Cells C->D E Microscopic Analysis for Micronuclei D->E F Determine Frequency of Micronucleated Cells E->F Quinoxaline_Toxicity_Pathway cluster_pathway Potential Quinoxaline Toxicity Pathways Compound Quinoxaline Derivative ROS Reactive Oxygen Species (ROS) Generation Compound->ROS DNA_Damage DNA Damage Compound->DNA_Damage Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis DNA_Damage->Apoptosis Mitochondria->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Safety Operating Guide

Safe Disposal of 3-Methyl-6-nitroquinoxalin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat 3-Methyl-6-nitroquinoxalin-2(1H)-one as a hazardous substance. Proper disposal requires adherence to local regulations and institutional safety protocols. This guide provides essential information for the safe handling and disposal of this compound.

Hazard Profile and Disposal Considerations

The following table summarizes the known and inferred hazards of this compound, which dictate the necessary precautions for its disposal.

Hazard CategoryDescriptionDisposal Implication
Acute Toxicity Harmful if swallowed (H302).[1]Avoid generating dusts. Prevent contamination of food and drink. Ensure proper labeling of waste containers.
Skin Irritation Causes skin irritation (H315).[1]Wear appropriate chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation Causes serious eye irritation (H319).[1]Use safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[1]
Respiratory Irritation May cause respiratory irritation (H335).[1]Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[1]
Chemical Reactivity Aromatic nitro compounds can be thermally sensitive and may decompose violently, especially in the presence of impurities or at elevated temperatures.[3]Avoid heating waste. Store waste in a cool, dry place away from heat sources and incompatible materials.

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, nitrile or other chemical-resistant gloves, and safety glasses or goggles.

2. Waste Segregation and Collection:

  • Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • For solutions, collect in a labeled, sealed container designated for hazardous liquid waste. Avoid mixing with incompatible solvents.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

4. Container Management:

  • Ensure waste containers are kept tightly closed when not in use.

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Provide the waste manifest with the chemical name, quantity, and known hazards.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Characterization cluster_2 Containment cluster_3 Storage and Disposal start Start: Identify Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Is the waste solid or liquid? ppe->waste_type solid_waste Collect in a labeled hazardous solid waste container. waste_type->solid_waste Solid liquid_waste Collect in a labeled hazardous liquid waste container. waste_type->liquid_waste Liquid storage Store in a designated, secure secondary containment area. solid_waste->storage liquid_waste->storage disposal Arrange for pickup by EHS or a licensed contractor. storage->disposal end End: Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-6-nitroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-Methyl-6-nitroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.